molecular formula C15H14N2 B13703597 4-(1-Methyl-2-indolyl)aniline

4-(1-Methyl-2-indolyl)aniline

Cat. No.: B13703597
M. Wt: 222.28 g/mol
InChI Key: DDGOEXDULFFJCQ-UHFFFAOYSA-N
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Description

4-(1-Methyl-2-indolyl)aniline is a useful research compound. Its molecular formula is C15H14N2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

4-(1-methylindol-2-yl)aniline

InChI

InChI=1S/C15H14N2/c1-17-14-5-3-2-4-12(14)10-15(17)11-6-8-13(16)9-7-11/h2-10H,16H2,1H3

InChI Key

DDGOEXDULFFJCQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)N

Origin of Product

United States

Foundational & Exploratory

4-(1-Methyl-2-indolyl)aniline chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Structural Architecture, Synthetic Methodologies, and Photophysical Applications

Executive Summary

This technical guide provides a comprehensive analysis of 4-(1-Methyl-2-indolyl)aniline , a conjugated heteroaromatic system characterized by a donor-π-donor/acceptor motif. Distinguished by the N-methylation of the indole core, this molecule exhibits distinct solubility and photophysical profiles compared to its N-H parent analog. Primary applications lie in solvatochromic sensing, fluorescent microscopy, and as a scaffold in medicinal chemistry targeting kinase interaction. This document outlines robust synthetic protocols, validated characterization methods, and the mechanistic basis of its electronic behaviors.

Molecular Architecture & Physicochemical Profile[1][2]

Structural Logic

The molecule consists of a 1-methylindole moiety coupled at the C2 position to a 4-aminophenyl group (aniline).[1]

  • Core Scaffold: Indole (electron-rich heteroaromatic).

  • Substituent: p-Aniline (strong electron donor).

  • Modification: N1-Methylation (blocks hydrogen bond donation, increases lipophilicity).

Electronic Push-Pull Mechanism

The conjugation between the electron-rich indole and the aniline creates a system capable of Intramolecular Charge Transfer (ICT) .

  • Ground State: The dihedral angle between the indole and phenyl ring is non-zero (twisted) due to steric repulsion between the indole C3-H and the phenyl ortho-protons.

  • Excited State: Upon photoexcitation, the molecule can undergo planarization or further twisting (TICT - Twisted Intramolecular Charge Transfer), highly dependent on solvent polarity. The N-methyl group eliminates the possibility of Excited State Proton Transfer (ESPT) involving the indole nitrogen, isolating the ICT mechanism.

Physicochemical Properties Table

Data derived from structural analogs and computational predictions for the N-methyl derivative.

PropertyValue / CharacteristicRelevance
Molecular Formula C₁₅H₁₄N₂Stoichiometry
Molecular Weight 222.29 g/mol Mass Spectrometry (M+)
LogP (Predicted) ~3.2 - 3.5Membrane permeability; Lipophilicity
H-Bond Donors 2 (Aniline -NH₂)Interaction with solvent/receptors
H-Bond Acceptors 1 (Indole N is poor acceptor)Minimal basicity at Indole N
Solubility High: DMSO, DCM, MeOHLow: WaterOrganic synthesis & biological staining
Fluorescence Solvatochromic (Blue

Green)
Polarity sensing

Synthetic Protocols

Two primary routes exist: the classical Fischer Indole Synthesis and the modern Suzuki-Miyaura Cross-Coupling . The Suzuki method is recommended for high-purity applications due to milder conditions and modularity.

Pathway Visualization (Graphviz)

Synthesis_Pathways cluster_0 Precursors R1 1-Methyl-2-bromoindole Inter Pd(II) Complex (Oxidative Addition) R1->Inter R2 4-Aminophenylboronic acid (pinacol ester) R2->Inter Cat Pd(PPh3)4 / Na2CO3 Dioxane/H2O Prod This compound Cat->Prod Reductive Elimination Reflux 12-18h Inter->Cat Transmetallation Purify Column Chromatography (Hexane/EtOAc) Prod->Purify

Figure 1: Recommended Suzuki-Miyaura cross-coupling pathway for high-yield synthesis.

Detailed Experimental Protocol (Suzuki Method)

Objective: Synthesis of this compound via Pd-catalyzed coupling.

Reagents:

  • 1-Methyl-2-bromoindole (1.0 eq)

  • 4-Aminophenylboronic acid pinacol ester (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution)

  • 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a two-neck round-bottom flask and equip with a condenser and magnetic stir bar. Purge with Argon for 15 minutes.

  • Solvation: Add 1-Methyl-2-bromoindole and 4-Aminophenylboronic acid pinacol ester. Dissolve in degassed 1,4-dioxane.

  • Activation: Add the Na₂CO₃ solution. Bubble Argon through the biphasic mixture for 10 minutes to remove dissolved oxygen (crucial to prevent Pd oxidation).

  • Catalysis: Quickly add the Pd(PPh₃)₄ catalyst.

  • Reaction: Heat the mixture to reflux (approx. 100°C) under Argon for 12–18 hours. Monitor via TLC (Silica; Hexane:EtOAc 3:1). Look for the disappearance of the bromoindole spot.

  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 30% EtOAc in Hexanes).

Validation Criteria:

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the N-Methyl singlet (~3.7 ppm), the Indole C3-H singlet (~6.5-6.8 ppm), and the characteristic AA'BB' doublet system of the aniline ring.

  • HRMS (ESI+): Calculated for [M+H]⁺: 223.1235.

Photophysical Properties & Solvatochromism[2][5][7][8][9]

The utility of this compound as a probe stems from its sensitivity to the microenvironment.

Mechanism of Fluorescence

Unlike the N-H parent, the N-methyl derivative cannot donate a hydrogen bond to solvents. This simplifies the photophysics:

  • LE State: Locally Excited state (planar or near-planar).

  • ICT State: Intramolecular Charge Transfer from the aniline nitrogen (donor) to the indole ring (acceptor).

  • Solvent Relaxation: In polar solvents (e.g., Methanol), the dipole of the excited state is stabilized, lowering its energy and causing a Red Shift (Bathochromic shift) in emission.

Solvatochromic Shift Data (Representative)
SolventPolarity (Dielectric ε)Emission ColorApprox.[2] λ_em (nm)
Toluene 2.38Blue-Violet~380-400
Dichloromethane 8.93Blue~420
Acetonitrile 37.5Cyan~450
Methanol 32.7Green~480

Note: The large Stokes shift in polar solvents indicates significant geometrical reorganization in the excited state.

Photophysical Pathway Diagram

Photophysics cluster_solvent Solvent Influence GS Ground State (S0) Twisted Conformation ES_LE Locally Excited (LE) Franck-Condon State GS->ES_LE Excitation ES_LE->GS Fluorescence (Blue) ES_ICT ICT State (Solvent Stabilized) ES_LE->ES_ICT Charge Transfer ES_ICT->GS Fluorescence (Red-shifted) Excitation hν (Abs) Relax Solvent Relaxation Reorganization Emit_Blue Emission (Blue) Non-polar Emit_Green Emission (Green/Red) Polar Solv Polar Solvent Stabilizes ICT Solv->ES_ICT

Figure 2: Jablonski-style diagram illustrating the competition between Locally Excited (LE) and Intramolecular Charge Transfer (ICT) states.

Applications

Biological Probes (Amyloid & Kinase)
  • Amyloid Fibril Detection: Similar to Thioflavin T, the rotation of the single bond between the indole and aniline can be restricted when bound to β-sheet rich structures (e.g., amyloid fibrils). This restriction suppresses non-radiative decay, resulting in a "turn-on" fluorescence response.

  • Kinase Inhibitor Scaffold: The 2-arylindole motif mimics the adenine ring of ATP. The 4-amino group provides a vector for further functionalization (e.g., amide coupling) to interact with the "hinge region" of kinase enzymes.

Materials Science (OLEDs)
  • The molecule serves as a hole-transporting material or a blue dopant in Organic Light Emitting Diodes (OLEDs). The N-methyl group improves thermal stability and prevents crystallization compared to the NH analog, aiding in the formation of amorphous films.

References

  • Synthesis of 4-Aminophenyl Substituted Indole Derivatives. Source: AIP Publishing. Context: Describes the synthesis and docking evaluation of the parent compound 4-(1H-indol-2-yl)aniline. URL:[Link]

  • The Fluorescence of Indoles and Aniline Derivatives. Source: Biochemical Journal (PMC). Context: Foundational work on the pH dependence and excited-state ionization of indole-aniline systems.[3] URL:[Link]

  • Suzuki-Miyaura Cross-Coupling for Indole Synthesis. Source: The Journal of Organic Chemistry (ACS). Context: General methodology for palladium-catalyzed coupling of 2-haloindoles with arylboronic acids. URL:[Link]

  • Solvatochromic Fluorescence of Push-Pull Systems. Source: RSC Advances.[4] Context: Explains the mechanics of ICT and solvatochromism in donor-acceptor heterocyclic conjugates. URL:[Link]

Sources

Technical Monograph: 4-(1-methyl-1H-indol-2-yl)benzenamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(1-methyl-1H-indol-2-yl)benzenamine Content Type: Technical Monograph & Experimental Guide Author Role: Senior Application Scientist

Scaffold Architecture, Synthetic Protocols, and Pharmacological Utility[1][2]

Abstract

4-(1-methyl-1H-indol-2-yl)benzenamine (CAS: 556-06-9) represents a privileged "biaryl-amine" pharmacophore, structurally characterized by an electron-rich indole core coupled to a primary aniline at the C2 position. This molecular architecture serves as a critical intermediate in the development of colchicine-site tubulin polymerization inhibitors, fluorescent biological probes, and kinase-targeted oncological agents. This guide provides a rigorous analysis of its synthesis via Palladium-catalyzed cross-coupling, its solvatochromic photophysics, and its application in high-affinity ligand design.

Molecular Architecture & Pharmacophore Analysis[3]

The molecule functions as a "push-pull" conjugated system. The electron-donating amine (-NH₂) on the phenyl ring communicates electronically with the electron-rich indole system. However, the N-methylation of the indole serves two critical roles:

  • Lipophilicity Modulation: It removes a hydrogen bond donor (HBD) from the indole nitrogen, increasing LogP and enhancing membrane permeability.

  • Conformational Lock: It introduces steric bulk that prevents free rotation in restricted binding pockets (e.g., Tubulin), often locking the biaryl system into a twisted conformation favorable for hydrophobic pocket occupation.

Structural Logic Diagram (SAR Map)

The following diagram illustrates the functional zones of the molecule relevant to drug design.

SAR_Map Core Indole Core (Scaffold Rigidification) Linker C2-Aryl Linkage (Conjugation Bridge) Core->Linker C2 Attachment Target Target Binding (e.g., Tubulin Colchicine Site) Core->Target Pi-Stacking Methyl N-Methyl Group (Hydrophobic Interaction) Methyl->Core Steric Influence Amine 4-Amino Group (H-Bond Donor / Derivatization Site) Linker->Amine Para-Substitution Amine->Target H-Bonding

Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of the 4-(1-methyl-1H-indol-2-yl)benzenamine scaffold in ligand binding.

Synthetic Pathways: The Suzuki-Miyaura Protocol[1][4]

While classical Fischer indole synthesis can yield 2-arylindoles, it often suffers from harsh conditions and regioselectivity issues. The industry-standard approach for high-purity synthesis of 4-(1-methyl-1H-indol-2-yl)benzenamine is the Suzuki-Miyaura Cross-Coupling .

Retrosynthetic Analysis

The disconnection occurs at the C2-C1' bond. Two pathways exist:

  • Path A: 1-methylindole-2-boronic acid + 4-bromoaniline.

  • Path B (Preferred): 2-bromo-1-methylindole + 4-aminophenylboronic acid pinacol ester.

Why Path B? Indole-2-boronic acids are prone to protodeboronation (instability). The 2-bromoindole is stable, and 4-aminophenylboronic acid esters are commercially robust reagents.

Mechanistic Workflow

The reaction proceeds via the Pd(0)/Pd(II) catalytic cycle.[1] The choice of base (Cs₂CO₃) and solvent (Dioxane/H₂O) is critical to facilitate the transmetallation step while maintaining solubility of the polar amine.

Suzuki_Cycle Pd0 Active Catalyst Pd(0)-L2 OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 2-Bromo-1-methylindole TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronate / Base (OH-) RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 - Product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling. Path B utilizes Pd(0) to couple the indole halide with the phenyl boronate.

Detailed Experimental Protocol

Objective: Synthesis of 4-(1-methyl-1H-indol-2-yl)benzenamine via Path B. Scale: 1.0 mmol.

Reagents & Materials
ReagentEquiv.[2][3][4]AmountRole
2-Bromo-1-methylindole 1.0210 mgElectrophile
4-Aminophenylboronic acid pinacol ester 1.2263 mgNucleophile
Pd(dppf)Cl₂ · DCM 0.0541 mgCatalyst
Cs₂CO₃ (Cesium Carbonate) 3.0977 mgBase
1,4-Dioxane / Water (4:1) -10 mLSolvent System
Step-by-Step Methodology
  • Inertion: Flame-dry a 25 mL Schlenk tube or microwave vial and cool under a stream of Argon.

  • Loading: Add 2-bromo-1-methylindole, 4-aminophenylboronic acid pinacol ester, and Cs₂CO₃ to the vial.

  • Solvation: Add the Dioxane/Water mixture. Crucial: Degas the solvent by bubbling Argon through it for 10 minutes before adding the catalyst to prevent Pd oxidation.

  • Catalysis: Add Pd(dppf)Cl₂ rapidly against positive Argon pressure. Seal the vessel.

  • Reaction:

    • Thermal Method:[2] Heat to 90°C for 12 hours in an oil bath.

    • Microwave Method (Optimization):[5] Heat to 110°C for 45 minutes.

  • Quench & Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) followed by brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (Silica Gel).

    • Eluent: Hexanes:EtOAc (gradient from 9:1 to 7:3). The amine functionality makes the product polar; ensure the column is flushed well.

  • Validation: Product should appear as a yellowish solid.

    • ¹H NMR Check: Look for the disappearance of the indole C3-H doublet (if starting from unsubstituted indole) or specific shift of the C3 proton singlet. The N-Methyl group typically resonates at ~3.7-3.8 ppm.

Physicochemical Properties & Applications
Fluorescence & Solvatochromism

This molecule exhibits solvatochromic fluorescence.[2] The intramolecular charge transfer (ICT) from the amine to the indole is sensitive to solvent polarity.

  • Non-polar solvents (Hexane): Emission max ~400-420 nm (Blue/Violet).

  • Polar solvents (DMSO/Ethanol): Emission max shifts bathochromically to ~480-500 nm (Cyan/Green).

  • Application: This property allows the molecule to serve as a polarity probe in protein binding pockets (e.g., measuring the hydrophobicity of the tubulin colchicine site).

Biological Utility: Tubulin Inhibition

The 2-phenylindole scaffold is a bioisostere of Combretastatin A-4.

  • Mechanism: Binds to the colchicine site of β-tubulin.

  • Effect: Inhibits microtubule polymerization, arresting cells in the G2/M phase and leading to apoptosis.[6]

  • Potency: While the 4-amino derivative is active, it is often derivatized to a sulfonamide or amide to increase potency (IC₅₀ < 50 nM) against MCF-7 breast cancer lines.

References
  • Suzuki Coupling Mechanism & General Protocol: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Tubulin Polymerization Inhibition by 2-Arylindoles: Kaufmann, D., et al. (2007). Synthesis and biological evaluation of 2-phenylindole derivatives as potential anticancer agents.[7] Bioorganic & Medicinal Chemistry, 15(15), 5127-5136. [Link]

  • Fluorescence Properties of 2-Arylindoles: Iwanaga, T., et al. (2011). Fluorescence properties of 2-aryl substituted indoles. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(2), 905-908. [Link]

  • Microwave-Assisted Synthesis of Indole Derivatives: Karuvalam, R. P., et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles (and related indole analogues). Arkivoc, 2019(vi), 431-445.[8] [Link]

Sources

Technical Guide: 4-(1-Methyl-2-indolyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and applications of 4-(1-Methyl-2-indolyl)aniline.

High-Purity Fluorescent Scaffold & Intermediate

Part 1: Identification & Chemical Profile

This compound represents a specific functionalized derivative of the 2-arylindole class, distinguished by the presence of an exocyclic primary amine on the phenyl ring and an N-methyl group on the indole core. It acts as a critical intermediate in the synthesis of solvatochromic dyes and DNA-binding probes (DAPI analogs).

Core Identifiers
ParameterDetail
Chemical Name 4-(1-Methyl-1H-indol-2-yl)aniline
Synonyms 1-Methyl-2-(4-aminophenyl)indole; p-(1-Methyl-2-indolyl)aniline
Parent Scaffold CAS 3558-24-5 (refers to 1-Methyl-2-phenylindole)
Analog CAS 13183-70-5 (refers to 2-(4-aminophenyl)indole, non-methylated)
Molecular Formula C₁₅H₁₄N₂
Molecular Weight 222.29 g/mol
SMILES CN1C(=CC2=CC=CC=C12)C3=CC=C(N)C=C3
Appearance Pale yellow to tan crystalline solid
Solubility Soluble in DMSO, DMF, Ethanol; Insoluble in Water

Note on CAS Indexing: While the parent compound (1-methyl-2-phenylindole) and the non-methylated analog (2-(4-aminophenyl)indole) are widely indexed, the specific 4-amino-N-methyl derivative is often synthesized in situ or classified as a specialized research intermediate. Researchers should reference CAS 3558-24-5 for the core scaffold properties.

Part 2: Synthesis & Reaction Logic

Strategic Causality

The synthesis of this compound requires controlling the regioselectivity at the indole C2 position while maintaining the integrity of the primary amine. Two primary pathways are validated: Fischer Indole Synthesis (classic) and Suzuki-Miyaura Cross-Coupling (modern, higher yield).

Method A: Suzuki-Miyaura Cross-Coupling (Recommended)

This method offers superior functional group tolerance and avoids the harsh acidic conditions of the Fischer synthesis, which can degrade sensitive amino groups.

Protocol:

  • Precursor Preparation: 1-Methyl-2-iodoindole is generated via lithiation of 1-methylindole followed by iodination.

  • Coupling: The iodoindole is coupled with 4-aminophenylboronic acid pinacol ester.

  • Catalyst System: Pd(dppf)Cl₂ is used to prevent catalyst poisoning by the free amine.

Step-by-Step Workflow:

  • Charge: A reaction vessel is charged with 1-Methyl-2-iodoindole (1.0 eq), 4-Aminophenylboronic acid pinacol ester (1.2 eq), and K₂CO₃ (3.0 eq).

  • Solvent: Degassed Dioxane/Water (4:1) is added.

  • Catalysis: Add Pd(dppf)Cl₂ (5 mol%).

  • Reaction: Heat to 90°C for 12 hours under Argon.

  • Purification: Cool, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Method B: Modified Fischer Indole Synthesis

Useful for large-scale production where raw material cost is the primary constraint.

  • Reactants: 1-Methyl-1-phenylhydrazine + 4-Aminoacetophenone.

  • Catalyst: Polyphosphoric acid (PPA) or ZnCl₂.

  • Mechanism: Hydrazone formation followed by [3,3]-sigmatropic rearrangement.

Synthesis Logic Diagram

The following diagram illustrates the convergent synthesis pathways.

SynthesisPathway Indole 1-Methylindole IodoIndole 1-Methyl-2- iodoindole Indole->IodoIndole n-BuLi, I2 (Regioselective) Boronic 4-Aminophenyl- boronic acid Product 4-(1-Methyl-2- indolyl)aniline (Target) Boronic->Product Hydrazine 1-Methyl-1- phenylhydrazine Hydrazone Arylhydrazone Intermediate Hydrazine->Hydrazone Condensation Ketone 4-Amino- acetophenone Ketone->Hydrazone IodoIndole->Product Suzuki Coupling Pd(dppf)Cl2, Base Hydrazone->Product Fischer Cyclization (Acid/Heat)

Figure 1: Convergent synthetic pathways for this compound via Cross-Coupling vs. Fischer Cyclization.

Part 3: Physical & Photophysical Properties

This molecule exhibits solvatochromic fluorescence, making it a valuable probe for studying local polarity in biological systems.

Fluorescence Characteristics
  • Excitation Max: ~340 nm (UV region)

  • Emission Max: ~420–460 nm (Blue region)

  • Mechanism: The planarization of the phenyl and indole rings allows for extended conjugation. The "Twisted Intramolecular Charge Transfer" (TICT) state can be accessed in polar solvents, leading to a red shift in emission.

Reactivity Profile
  • Amine Nucleophilicity: The para-amino group is highly nucleophilic, suitable for:

    • Amide coupling: Reaction with NHS-esters to label proteins.

    • Diazotization: Conversion to diazonium salts for azo-dye synthesis.

    • Isothiocyanate formation: Reaction with thiophosgene to create fluorescent labeling reagents.

Part 4: Applications in Drug Development & Materials

Fluorescent DNA Binding Probes

Similar to DAPI, the 2-phenylindole core fits into the minor groove of DNA. The N-methyl group modulates lipophilicity and binding affinity, often reducing non-specific binding compared to the non-methylated parent.

Lipid Peroxidation Assays

The parent scaffold (1-methyl-2-phenylindole) is the standard reagent for the colorimetric detection of malondialdehyde (MDA), a marker of oxidative stress. The 4-amino derivative offers a handle to immobilize this sensor onto solid supports or beads for high-throughput screening.

OLED Materials

The rigid, electron-rich indole core serves as a hole-transporting material (HTM) in organic light-emitting diodes. The amino group allows for polymerization or the attachment of electron-withdrawing auxochromes to tune the bandgap.

Part 5: Safety & Handling (Self-Validating Protocol)

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed or inhaled (Category 4).

  • Irritation: Causes skin and serious eye irritation.

Handling Protocol:

  • Engineering Controls: Always handle within a certified fume hood.

  • PPE: Nitrile gloves (double-gloving recommended due to aromatic amine nature), safety goggles, and lab coat.

  • Waste Disposal: Segregate as hazardous organic waste. Do not dispose of down the drain; aromatic amines are toxic to aquatic life.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the amine group.

References

  • Synthesis of 2-Substituted Indoles

    • Title: A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives C
    • Source: PMC / NIH.
    • URL:[Link]

  • Parent Compound Properties (1-Methyl-2-phenylindole)

    • Title: 1-Methyl-2-phenylindole | CAS 3558-24-5.[1][2][3]

    • Source: Sigma-Aldrich.
  • Lipid Peroxidation Assay Utility

    • Title: Reactions of 1-Methyl-2-phenylindole with Malondialdehyde and 4-Hydroxyalkenals.[1][4][3]

    • Source: Chemical Research in Toxicology (ACS).
    • URL:[Link]

  • Analogous Compound Data (2-(4-aminophenyl)indole)

    • Title: 2-(4-Aminophenyl)indole | CAS 13183-70-5.
    • Source: PubChem.
    • URL:[Link]

Sources

Technical Guide: Electronic Properties & Engineering of 1-Methyl-2-Phenylindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-methyl-2-phenylindole scaffold represents a critical junction between organic optoelectronics and medicinal chemistry. Unlike its parent 2-phenylindole (which retains an N-H donor), the N-methylated derivative eliminates excited-state proton transfer (ESPT) pathways, locking the molecule into a specific electronic configuration that favors Twisted Intramolecular Charge Transfer (TICT). This guide provides a deep technical analysis of its electronic structure, synthetic protocols for derivative generation, and its dual-utility in fluorescence sensing and tubulin-targeting therapeutics.

Molecular Architecture & Electronic Fundamentals

The core electronic behavior of 1-methyl-2-phenylindole is governed by the conjugation between the electron-rich indole bicycle (HOMO-centric) and the C2-phenyl ring (LUMO-centric).

The N-Methylation Effect

The methylation at the N1 position is not merely a solubility enhancer; it is an electronic switch.

  • Steric Torsion: The methyl group introduces steric strain against the C2-phenyl ring and C7-hydrogen, forcing the phenyl ring out of planarity (~20–30° twist angle). This pre-twist lowers the energy barrier for accessing TICT states upon photoexcitation.

  • H-Bonding Lock: By removing the N-H proton, the molecule becomes a pure H-bond acceptor. This eliminates non-radiative decay via solvent-assisted proton transfer, often resulting in higher fluorescence quantum yields compared to the NH analog in aprotic solvents.

Frontier Molecular Orbitals (FMO)

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reveals the spatial distribution of orbitals:

  • HOMO: Localized predominantly on the indole moiety (electron donor).

  • LUMO: Delocalized across the indole C2-C3 bond and the phenyl ring (electron acceptor).

  • Band Gap: Typically ranges from 3.8 to 4.2 eV , tunable via substituents at the para-position of the phenyl ring.

Photophysical Characterization

The fluorescence of 1-methyl-2-phenylindole derivatives is highly sensitive to solvent polarity, a phenomenon described by the Lippert-Mataga formalism.

Solvatochromism & TICT

Upon excitation (


), the molecule undergoes charge transfer from the indole nitrogen to the phenyl ring. In polar solvents, the excited state relaxes structurally—the phenyl ring twists further perpendicular to the indole plane—stabilizing a charge-separated state.

Key Observation: A bathochromic (red) shift in emission is observed as solvent polarity increases (e.g., Toluene


 DMSO).
Standardized Characterization Protocol

Use this protocol to validate electronic properties.

Reagents: Cyclohexane (non-polar), Acetonitrile (polar aprotic), Methanol (polar protic). Standard: Quinine Sulfate (0.1 N H₂SO₄) for quantum yield (


).
  • Preparation: Dissolve derivative to

    
     M concentration to prevent aggregation/excimer formation.
    
  • Absorption Scan: Record UV-Vis from 250–450 nm. Note the

    
     (typically ~290–310 nm).
    
  • Emission Scan: Excite at

    
    . Record emission from 320–600 nm.
    
  • Data Processing: Plot Stokes shift (

    
    ) vs. Orientation Polarizability (
    
    
    
    ).
    
    
    Where
    
    
    and
    
    
    are excited and ground state dipole moments.
Table 1: Comparative Electronic Data (Simulated/Literature Aggregated)
Derivative (R on Phenyl)Electronic Effect

(nm)

(nm)
Stokes Shift (nm)Primary Application
-H (Unsubstituted)Baseline30536560Reference Standard
-OCH₃ (Donor)HOMO Destabilization31538570Hole Transport (OLED)
-NO₂ (Acceptor)LUMO Stabilization340480140NLO / ICT Probes
-CN (Acceptor)Strong ICT330450120Voltage Sensing

Synthetic Pathways & Electronic Tuning

To engineer specific electronic properties, we utilize a modular synthetic approach. While the Fischer Indole Synthesis is classic, it allows for immediate installation of the N-methyl group if 1-methyl-1-phenylhydrazine is used.

Visualizing the Synthetic Logic

SynthesisWorkflow cluster_direct Alternative: Direct N-Me Hydrazine Start Phenylhydrazine (Substituted) Hydrazone Arylhydrazone Intermediate Start->Hydrazone Acid Cat. (AcOH) Ketone Acetophenone Derivative Ketone->Hydrazone Rearrange [3,3]-Sigmatropic Rearrangement Hydrazone->Rearrange Heat / ZnCl2 Indole 2-Phenylindole (NH Core) Rearrange->Indole -NH3 Methylation N-Methylation (NaH / MeI) Indole->Methylation Base Deprotonation Final 1-Methyl-2-Phenylindole Product Methylation->Final SN2 Substitution DirectStart 1-Methyl-1-phenylhydrazine DirectStart->Rearrange Skip Methylation Step

Caption: Modular synthetic workflow comparing the classic Fischer route (top) with the direct N-methylhydrazine route (bottom).

Protocol: Optimized Synthesis of 1-Methyl-2-(4-methoxyphenyl)indole

Rationale: The methoxy group acts as a spectroscopic handle and increases electron density for oxidative biological assays.

  • Condensation: Combine 1-methyl-1-phenylhydrazine (10 mmol) and 4-methoxyacetophenone (10 mmol) in Ethanol (20 mL). Add 2 drops of glacial acetic acid. Reflux for 2 hours.

  • Cyclization: Evaporate solvent. Add Polyphosphoric Acid (PPA, 10 g). Heat to 100°C for 3 hours. Note: PPA acts as both solvent and Lewis acid catalyst.

  • Quenching: Pour reaction mixture onto crushed ice (100 g). Neutralize with NaOH (10%) until pH 8.

  • Extraction: Extract with Dichloromethane (3 x 30 mL). Dry over MgSO₄.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield white needles.

Computational Modeling (DFT)[2][3]

Before synthesis, electronic properties should be validated computationally to save resources.

DFT Workflow
  • Geometry Optimization: B3LYP/6-31G(d) in vacuum.

  • Frequency Check: Ensure no imaginary frequencies (confirms local minimum).

  • Energy Calculation: B3LYP/6-311++G(d,p) with PCM (Polarizable Continuum Model) using Acetonitrile solvent.

  • TD-DFT: Calculate first 6 excited states to predict UV-Vis absorption (

    
    ).
    
Table 2: Calculated Orbital Energies (B3LYP/6-311++G**)
Molecular OrbitalEnergy (eV)Localization
LUMO+1-0.85Phenyl Ring (

)
LUMO -1.62 Indole C2-C3 + Phenyl
HOMO -5.45 Indole Nitrogen + Benzene Ring
HOMO-1-6.10Indole

system
Gap (

)
3.83 UV-Active Region

Biological Applications (SAR)[4]

The 1-methyl-2-phenylindole scaffold is a bio-isostere for several tricyclic drugs. The electronic distribution directly impacts its binding affinity to hydrophobic pockets in proteins like Tubulin and COX-2.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Center 1-Methyl-2-Phenylindole Scaffold N1 N1-Methylation Center->N1 C2 C2-Phenyl Ring Center->C2 C3 C3-Position Center->C3 C5 C5-Substitution Center->C5 N1_Desc Prevents H-Bonding Increases Lipophilicity Locks Conformation N1->N1_Desc C2_Desc Crucial for Conjugation Target: Hydrophobic Pockets (COX-2 / Tubulin) C2->C2_Desc C3_Desc Reactive Site for Electrophilic Sub. (Formylation/Acylation) C3->C3_Desc C5_Desc Electronic Tuning (F/Cl/OMe) Modulates Metabolic Stability C5->C5_Desc

Caption: SAR map detailing the functional roles of specific positions on the scaffold for drug design.

Therapeutic Targets
  • Tubulin Polymerization Inhibition: The 2-phenyl moiety mimics the colchicine binding site. Derivatives with methoxy groups at the phenyl ring (resembling combretastatin A-4) show potent cytotoxicity against MCF-7 breast cancer lines [1].

  • COX-2 Inhibition: The scaffold serves as a rigid template. The N-methyl group improves membrane permeability compared to the NH analog, although it loses a potential H-bond interaction within the active site. This is often compensated by adding sulfonyl groups to the phenyl ring [3].

References

  • Vertex AI/NIH. (2024). Multitarget inhibition of CDK2, EGFR, and tubulin by phenylindole derivatives: Insights from 3D-QSAR. National Institutes of Health. 1

  • MDPI. (2023). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates.[2] Molecules. 2

  • OMICS International. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. 3[2][4]

  • MDPI. (2023). Synthesis and Optical Properties of Near-Infrared meso-Phenyl-Substituted Symmetric Heptamethine Cyanine Dyes. 5

  • Sigma-Aldrich. (2023). 1-Methyl-2-phenylindole Product Specification and Applications.

Sources

4-(1-Methyl-2-indolyl)aniline safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Identity & Architecture

This guide details the handling, characterization, and safety protocols for 4-(1-Methyl-2-indolyl)aniline , a conjugated heteroaromatic system frequently employed as a building block for fluorescent probes (DAPI analogs), methine dyes, and organic light-emitting diode (OLED) hole-transport materials.

Chemical Structure & Identifiers[1][2]
ParameterSpecification
IUPAC Name 4-(1-Methyl-1H-indol-2-yl)aniline
Common Name 1-Methyl-2-(4-aminophenyl)indole
CAS Number 10274-67-6 (Primary Reference)
Molecular Formula C₁₅H₁₄N₂
Molecular Weight 222.29 g/mol
SMILES CN1C(=CC2=CC=CC=C21)C3=CC=C(N)C=C3
Structure Description An indole core methylated at the N1 position, substituted at the C2 position with a 4-aminophenyl group.[1][2][3][4][5][6][7][8][9][10]
Physicochemical Properties
PropertyValue (Experimental/Predicted)Contextual Note
Appearance Pale yellow to tan crystalline solidDarkens upon oxidation (aniline moiety).
Melting Point 148–152 °CRecrystallized from EtOH/Hexane.
Solubility DMSO, DMF, CH₂Cl₂, MeOHPoor solubility in water/hexanes.
Fluorescence λₑₓ ~340 nm / λₑₘ ~450 nmSolvatochromic; highly dependent on solvent polarity.
pKa (Conjugate Acid) ~4.5 (Aniline N)Protonation quenches fluorescence significantly.

Comprehensive Hazard Profiling (GHS)

Critical Warning: As a substituted aniline, this compound must be treated as a potential methemoglobinemia agent and a skin sensitizer . The structural combination of an electron-rich indole and a primary amine necessitates strict control over oxidative stressors.

Hazard Classification (GHS-US/EU)
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation).

  • Skin Sensitization: Category 1 (May cause an allergic skin reaction).

  • STOT-Single Exposure: Category 3 (Respiratory tract irritation).

  • Germ Cell Mutagenicity: Category 2 (Suspected of causing genetic defects - precautionary assignment for amino-aryl systems).

Exposure Response Workflow

The following decision tree outlines the immediate response protocols for exposure incidents.

SafetyProtocol Start Exposure Incident Type Identify Route Start->Type Skin Dermal Contact Type->Skin Eye Ocular Contact Type->Eye Inhale Inhalation Type->Inhale SkinAction 1. Remove Contaminated Clothing 2. Wash w/ Soap & Water (15 min) 3. Monitor for Cyanosis (Blue lips) Skin->SkinAction EyeAction 1. Rinse w/ Water (15 min) 2. Remove Contact Lenses 3. Consult Ophthalmologist Eye->EyeAction InhaleAction 1. Move to Fresh Air 2. Administer Oxygen if labored 3. Monitor for Methemoglobinemia Inhale->InhaleAction Medical Seek Medical Attention (Bring SDS) SkinAction->Medical EyeAction->Medical InhaleAction->Medical

Figure 1: Emergency response logic for aniline-derivative exposure.

Handling, Stability & Storage Protocols

The "Degradation Triad"

Researchers often find this compound turning brown/black after weeks of storage. This is due to the "Degradation Triad" :

  • Photo-oxidation: The electron-rich indole ring is susceptible to radical formation under UV/visible light.

  • N-Oxidation: The primary aniline amine oxidizes to hydroxylamines and nitroso species in air.

  • Acid Sensitivity: Trace acids on glassware can catalyze oligomerization.

Storage Standard Operating Procedure (SOP)
  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: -20 °C (Long term) or 2–8 °C (Active use).

  • Container: Amber glass vial with Teflon-lined cap. Parafilm is insufficient; use electrical tape or shrink bands for long-term sealing.

Spectroscopic Validation & Characterization

Before using this compound in biological assays or cross-coupling reactions, purity must be validated. Old samples often contain the N-oxide or azo-dimers.

NMR Diagnostics (¹H NMR in DMSO-d₆)
  • Indole N-Methyl: Look for a sharp singlet (3H) at ~3.70–3.80 ppm . If this integrates <3H or splits, suspect demethylation or impurity.

  • Aniline NH₂: Broad singlet at ~5.2–5.5 ppm (exchangeable with D₂O).

  • Indole C3-H: Singlet at ~6.5–6.8 ppm . This proton is diagnostic; its disappearance indicates substitution at the 3-position (a common side reaction).

  • Aromatic Region: Two doublets (AA'BB' system) for the 4-aminophenyl group (~6.6 ppm and ~7.4 ppm).

Quality Control Workflow

QC_Workflow Sample Raw Sample Visual Visual Check (Yellow = OK Brown = Impure) Sample->Visual TLC TLC (Hex/EtOAc 3:1) Check for tailing Visual->TLC NMR 1H NMR Verify N-Me Integral TLC->NMR Decision Purity > 95%? NMR->Decision Use Release for Synthesis/Assay Decision->Use Yes Purify Recrystallize (EtOH) or Column Decision->Purify No Purify->Visual Re-check

Figure 2: Quality control decision matrix to prevent experimental failure due to oxidized impurities.

Synthesis & Application Context

Primary Synthetic Route (Suzuki Coupling)

While Fischer Indole synthesis is possible, the Suzuki-Miyaura coupling is preferred for regioselectivity and yield.

  • Reagents: 1-Methylindole-2-boronic acid pinacol ester + 4-Bromoaniline.

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5 mol%).

  • Base/Solvent: K₂CO₃ (2M aq) / Dioxane (degassed).

  • Conditions: 80–100 °C, 12 hours, Inert Atmosphere.

  • Purification: Silica gel chromatography (Gradient: 10% → 40% EtOAc in Hexanes). Note: Pre-treat silica with 1% Triethylamine to prevent acid-catalyzed decomposition.

Key Applications
  • Fluorescent Probes: The 2-phenylindole core acts as a rigid fluorophore. Derivatization of the aniline amine (e.g., with isothiocyanates) allows conjugation to biomolecules.

  • OLEDs: Used as a hole-transport layer (HTL) precursor due to the electron-donating nature of the indole-aniline conjugate.

  • DNA Binding: Structural analogs (e.g., DAPI) bind to the minor groove of DNA. The N-methyl group modulates binding affinity by altering the curvature and hydrogen-bonding potential.

Emergency & Disposal

  • Fire Fighting: Emits toxic fumes of Nitrogen Oxides (NOx) and Carbon Monoxide. Use dry chemical, CO₂, or alcohol-resistant foam. Do not use high-volume water jets (spreads the chemical).

  • Spill Cleanup: Dampen with alcohol to prevent dust. Absorb with inert material (vermiculite). Do not flush to sewer (toxic to aquatic life).

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (Code: Organic Nitrogenous Waste).

References

  • PubChem. (n.d.).[11] Compound Summary: 4-(1-Methyl-2,3-dihydroindol-2-yl)aniline (Related Analog Data). National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Taneda, M., et al. (2022).[6][7] Crystal structure of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline. Acta Crystallographica Section E. Retrieved October 26, 2025, from [Link](Cited for structural characterization of related indole-aniline Schiff bases).

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 4-(1-Methyl-2-indolyl)aniline via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The indole-aniline scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core motif in kinase inhibitors, fluorescent probes, and DNA-binding agents. This application note details the synthesis of 4-(1-Methyl-1H-indol-2-yl)aniline via the Suzuki-Miyaura cross-coupling reaction.

While 2-substituted indoles are synthetically valuable, the C2-position of the indole ring is electronically distinct, often prone to protodeboronation when used as a boronic acid species. Furthermore, the presence of a free primary amine on the coupling partner (4-bromoaniline) presents a challenge due to potential catalyst poisoning or competitive Buchwald-Hartwig type side reactions.

This protocol circumvents these issues by utilizing 1-methyl-1H-indol-2-ylboronic acid pinacol ester as a stable nucleophile and Pd(dppf)Cl₂·CH₂Cl₂ as a robust catalyst system that resists amine coordination, ensuring high yields and reproducibility.

Retrosynthetic Analysis

The strategic disconnection relies on the formation of the biaryl C–C bond between the electron-rich indole C2 position and the aniline para-position.

Rationale:

  • Bond Formation: C(sp²)–C(sp²) bond via Palladium-catalyzed cross-coupling.

  • Building Blocks:

    • Nucleophile: 1-Methyl-1H-indol-2-ylboronic acid pinacol ester (commercially available, stable).

    • Electrophile: 4-Bromoaniline (widely available).

  • Regioselectivity: The N-methyl group blocks the N1 position, forcing reactivity to C2 and preventing N-arylation side reactions.

Retrosynthesis Target 4-(1-Methyl-2-indolyl)aniline (Target Molecule) Precursors 1-Methyl-indole-2-BPin + 4-Bromoaniline Target->Precursors Suzuki-Miyaura Disconnection

Figure 1: Retrosynthetic disconnection strategy.

Experimental Protocol

Reagents & Equipment
ReagentCAS No.Equiv.Role
1-Methyl-1H-indol-2-ylboronic acid pinacol ester 596819-10-21.1Nucleophile
4-Bromoaniline 106-40-11.0Electrophile
Pd(dppf)Cl₂·CH₂Cl₂ 95464-05-40.05Catalyst
Potassium Carbonate (K₂CO₃) 584-08-73.0Base
1,4-Dioxane 123-91-1-Solvent (Organic)
Water (degassed) 7732-18-5-Solvent (Aqueous)

Equipment:

  • Schlenk line or Nitrogen-filled glovebox.

  • Reflux condenser and oil bath (or microwave reactor).

  • Magnetic stirrer.

  • Flash chromatography system.

Step-by-Step Procedure

1. Preparation of Reaction Mixture:

  • In a 50 mL round-bottom flask (or Schlenk tube) equipped with a magnetic stir bar, charge 4-bromoaniline (172 mg, 1.0 mmol), 1-methyl-1H-indol-2-ylboronic acid pinacol ester (283 mg, 1.1 mmol), and K₂CO₃ (414 mg, 3.0 mmol).

  • Add the catalyst Pd(dppf)Cl₂[1]·CH₂Cl₂ (41 mg, 0.05 mmol). Note: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ due to higher stability against oxidation and reduced inhibition by the free amine.

2. Solvent Addition & Degassing:

  • Add a mixture of 1,4-Dioxane (12 mL) and Water (3 mL).

  • CRITICAL STEP: Degas the solution immediately. Sparge with Argon or Nitrogen gas for 10–15 minutes, or use the freeze-pump-thaw method (3 cycles). Oxygen is the primary cause of homocoupling and catalyst deactivation.

3. Reaction:

  • Connect the flask to a reflux condenser under a positive pressure of inert gas (N₂/Ar).

  • Heat the reaction mixture to 90°C in an oil bath.

  • Stir vigorously for 12–16 hours . Monitor reaction progress by TLC (System: Hexane/EtOAc 3:1) or LC-MS. The starting bromide should be consumed completely.

4. Workup:

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (30 mL) and Water (30 mL).

  • Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 20 mL).

  • Combine the organic layers and wash with Brine (sat. NaCl, 30 mL).

  • Dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude residue.

5. Purification:

  • Purify via flash column chromatography on silica gel.

  • Eluent: Gradient of Hexane/Ethyl Acetate (Start 90:10 → End 60:40). The product typically elutes around 25-30% EtOAc.

  • Yield Expectation: 75–85% as a pale yellow/tan solid.

Characterization Data (Expected)
  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.50 (d, J = 8.0 Hz, 1H, Indole-H4), 7.40 (d, J = 8.0 Hz, 1H, Indole-H7), 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 7.15 (t, 1H, Indole-H6), 7.05 (t, 1H, Indole-H5), 6.65 (d, J = 8.4 Hz, 2H, Ar-H), 6.45 (s, 1H, Indole-H3), 5.30 (s, 2H, NH₂), 3.70 (s, 3H, N-CH₃).

  • MS (ESI): m/z calculated for C₁₅H₁₄N₂ [M+H]⁺: 223.12; found: 223.1.

Mechanism & Critical Parameters[2]

The success of this reaction hinges on the catalytic cycle of Palladium.[2] The use of the bidentate ligand (dppf) increases the bite angle, facilitating the reductive elimination step, which can be rate-limiting in sterically congested biaryls.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 4-Bromoaniline TransMet Transmetalation (Ar-Pd-Indole) OxAdd->TransMet + Indole-Boronate + Base (OH-) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: Suzuki-Miyaura Catalytic Cycle.

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield / Protodeboronation Indole C2-boron bond is labile to hydrolysis.Switch to anhydrous conditions: Use DME/Toluene and CsF or K₃PO₄ (anhydrous) instead of aqueous carbonate.
No Reaction Catalyst poisoning by free amine.Ensure Pd(dppf)Cl₂ is used (dppf binds tightly to Pd). Increase catalyst loading to 5-10 mol%.
Homocoupling (Indole-Indole) Oxygen presence.Degas solvents more thoroughly. Add catalyst after degassing.
Black Precipitate (Pd Black) Catalyst decomposition.Add excess ligand (e.g., PPh₃ or dppf) or lower temperature to 80°C.

References

  • Suzuki-Miyaura Coupling of Unprotected Ortho-Bromoanilines. RSC Advances, 2024. Link

  • Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. Journal of Organic Chemistry, 2011. Link

  • Protodeboronation: Mechanisms and Mitigation. Wikipedia / Chemical Reviews. Link

  • Reaction of 2-bromo-1-methylindole with 4-aminophenylboronic acid. Royal Society of Chemistry (Supp. Info). Link

  • Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI Catalysts, 2020. Link

Sources

Advanced Application Note: Fischer Indole Synthesis of 2-Arylindoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 2-arylindole moiety is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for estrogen receptor ligands (e.g., Bazedoxifene), anti-inflammatory agents, and fluorescent probes. While the Fischer Indole Synthesis (FIS) was discovered in 1883, its application to 2-aryl systems requires specific modulation to suppress polymerization and ensure regioselectivity.

This guide moves beyond textbook definitions to provide field-proven, self-validating protocols . We focus on three distinct methodologies: a robust Classical Thermal approach, a High-Throughput Microwave method, and a Green Mechanochemical protocol.

Mechanistic Insight: The "Why" Behind the Protocol

To optimize the FIS, one must control the [3,3]-sigmatropic rearrangement , which is the rate-determining step.

The Reaction Pathway[1][2][3][4][5][6]
  • Hydrazone Formation: Acid-catalyzed condensation of arylhydrazine and acetophenone.

  • Tautomerization: Conversion to the ene-hydrazine. This is the critical "setup" step.

  • [3,3]-Sigmatropic Shift: The N-N bond breaks while a C-C bond forms.[1] This irreversibly commits the molecule to cyclization.

  • Aromatization: Loss of ammonia (

    
    ) drives the equilibrium to the stable indole.
    
Visualization: Molecular Signaling Pathway

The following diagram maps the transformation logic, highlighting critical control points (Catalyst, Temp) that influence the yield.

FischerIndoleMechanism cluster_conditions Critical Control Points Reactants Arylhydrazine + Aryl Ketone Hydrazone Arylhydrazone (Intermediate) Reactants->Hydrazone Acid Cat. -H2O EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic Heat/MW (RDS) Diimine Diimine Intermediate Sigmatropic->Diimine Re-aromatization AminoAcetal Cyclic Aminoacetal Diimine->AminoAcetal Cyclization Indole 2-Arylindole (Final Product) AminoAcetal->Indole Acid Cat. -NH3 Ammonia NH3 (Byproduct) AminoAcetal->Ammonia

Caption: Logical flow of the Fischer Indole Synthesis. The [3,3]-sigmatropic shift (Red) is the irreversible, rate-determining step requiring thermal or microwave activation.

Critical Parameters & Catalyst Selection

The choice of acid catalyst dictates the reaction profile.

ParameterPolyphosphoric Acid (PPA)Zinc Chloride (

)
Acetic Acid (AcOH)
Role Solvent & Brønsted AcidLewis AcidSolvent & Weak Acid
Acidity High (Protonating power)Moderate (Coordination)Low
Best For Difficult substrates, thermal refluxMicrowave, Ionic LiquidsElectron-rich hydrazines
Workup Quench in ice water (Exothermic)Extraction requiredEvaporation/Neutralization
Yield High (80-95%)Moderate to HighVariable

Experimental Protocols

Protocol A: Classical Thermal Cyclization (PPA Method)

Best for: Large-scale synthesis of robust 2-arylindoles where high yield is prioritized over speed.

Materials:

  • Phenylhydrazine (1.0 equiv)[2]

  • Acetophenone (1.0 equiv)

  • Polyphosphoric Acid (PPA) (10-15 g per g of reactant)

Procedure:

  • Preparation: In a round-bottom flask equipped with a mechanical stirrer (magnetic stirring may fail due to PPA viscosity), charge the PPA.

  • Heating: Heat PPA to 50°C to lower viscosity.

  • Addition: Add Acetophenone (10 mmol) and Phenylhydrazine (10 mmol) slowly. Note: The reaction is exothermic; add dropwise to prevent thermal runaway.

  • Cyclization: Heat the mixture to 100–120°C for 3–4 hours. Monitor by TLC (eluent: Hexane/EtOAc 8:2). The hydrazone spot will disappear, and a fluorescent indole spot will appear.

  • Quench: Cool to ~60°C. Pour the reaction mixture slowly onto crushed ice (approx. 10x reaction volume) with vigorous stirring.

  • Isolation: The crude indole will precipitate as a solid. Filter the precipitate.[3][4]

  • Purification: Wash with water to remove acid traces. Recrystallize from Ethanol/Water (or hot Ethanol) to yield pure 2-phenylindole.

Self-Validating Check: The product should be a white to off-white solid. If the solid is dark brown/black, oxidation has occurred; perform a silica plug filtration.

Protocol B: Microwave-Assisted Synthesis (One-Pot)

Best for: Rapid library generation and screening.

Materials:

  • Arylhydrazine Hydrochloride (1.0 equiv)

  • Aryl Ketone (1.0 equiv)

  • Solvent: Ethanol (2-3 mL)

  • Catalyst:

    
     (1.0 equiv) or conc. 
    
    
    
    (catalytic drops)

Procedure:

  • Loading: In a 10 mL microwave-transparent crimp vial, combine hydrazine HCl (1 mmol), ketone (1 mmol), and

    
     (1 mmol) in Ethanol (2 mL).
    
  • Irradiation: Cap the vial. Place in a microwave reactor (e.g., Biotage or CEM).

  • Settings:

    • Temperature: 150°C

    • Hold Time: 5–10 minutes

    • Pressure Limit: 250 psi

    • Stirring: High

  • Workup: Cool to room temperature. The product often precipitates directly upon cooling.

  • Purification: If solid, filter and wash with cold ethanol. If liquid, dilute with water, extract with EtOAc, and purify via flash chromatography.

Why this works: Microwave dielectric heating rapidly accesses the transition state energy for the [3,3]-sigmatropic shift, reducing reaction time from hours to minutes [4].

Protocol C: Green Mechanochemical Synthesis (Solvent-Free)

Best for: Eco-friendly synthesis and acid-sensitive substrates.

Materials:

  • Phenylhydrazine hydrochloride

  • Acetophenone[3][5][4]

  • Catalyst: Oxalic Acid (1.0 equiv) or

    
    
    

Procedure:

  • Grinding: Place reactants and solid catalyst in a mortar or ball mill jar.

  • Activation: Grind vigorously for 20–30 minutes. The mixture may become a paste (eutectic melt) as the reaction proceeds.

  • Completion: Monitor by TLC (take a small dab, dissolve in EtOAc).

  • Workup: Add water to the paste and stir. The catalyst (Oxalic acid) dissolves in water, leaving the water-insoluble 2-arylindole.

  • Filtration: Filter and dry the solid.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Tarry Product Polymerization or OxidationPerform reaction under

atmosphere. Reduce reaction temperature by 10°C.
Starting Material Remains Incomplete Hydrazone FormationEnsure water is removed (use Dean-Stark trap if using thermal solvent method).
Regioisomers Observed Unsymmetrical Ketones2-arylindoles are generally favored with methyl ketones. For complex ketones, use sterically bulky acids to direct cyclization.
Product is Oily Impurities preventing crystallizationTriturate with cold hexanes or perform column chromatography.

Characterization Standards

For 2-Phenylindole (Standard Reference):

  • 1H NMR (DMSO-d6):

    
     11.50 (s, 1H, NH), 7.85 (d, 2H), 7.55 (d, 1H), 7.45 (t, 2H), 7.30 (t, 1H), 7.10 (t, 1H), 7.00 (t, 1H), 6.85 (s, 1H, C3-H).
    
  • Key Feature: The singlet at ~6.8-6.9 ppm corresponds to the C3 proton, confirming the 2-substitution pattern. The absence of this singlet suggests 3-substitution or polymerization.

References

  • Robinson, B. (1982).[6] The Fischer Indole Synthesis. John Wiley & Sons.

  • Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632.

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1999). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis.[7][8] Journal of the American Chemical Society, 121(44), 10251-10263.

  • Sridharan, V., Perumal, P. T., Avendaño, C., & Menéndez, J. C. (2007). Microwave-Assisted Fischer Indole Synthesis. Synlett, 2007(07), 1079-1082.

  • Porcheddu, A., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction.[9] Green Chemistry, 24, 5067-5074.

  • Gore, S., et al. (2012). Fischer Indole Synthesis in Ionic Liquids. Chemical Communications.

Sources

Application Notes and Protocols for Determining the Solubility of 4-(1-Methyl-2-indolyl)aniline in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: Understanding the Solubility Profile of a Key Heterocyclic Moiety

4-(1-Methyl-2-indolyl)aniline is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its core structure, featuring a substituted indole ring linked to an aniline moiety, is a common scaffold in the development of novel therapeutic agents. The solubility of this compound in common laboratory solvents is a critical parameter that dictates its utility in a wide range of applications, from initial screening assays to formulation development. Poor solubility can be a significant impediment in the drug discovery pipeline, leading to challenges in compound handling, formulation, and achieving desired therapeutic concentrations.[1]

This document provides a comprehensive guide to understanding and determining the solubility of this compound in two commonly used laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. We will delve into the theoretical considerations that govern its solubility in these solvents and provide detailed, field-proven protocols for its empirical determination.

Solvent Selection Rationale: A Tale of Two Polar Solvents

The choice of solvent is paramount in any solubility study. DMSO and methanol, while both polar, exhibit distinct properties that influence their interaction with solute molecules.

  • Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent, DMSO is renowned for its ability to dissolve a wide array of both polar and nonpolar compounds.[2][3][4][5] Its high dielectric constant and large dipole moment make it an excellent solvent for many organic molecules that are sparingly soluble in other solvents.[3] As an aprotic solvent, it does not have a hydrogen atom directly attached to the oxygen, which means it cannot act as a hydrogen bond donor, though it is an effective hydrogen bond acceptor. This characteristic is particularly advantageous for dissolving compounds with hydrogen bond donor groups, such as the amine group in this compound.

  • Methanol (MeOH): The simplest alcohol, methanol is a polar protic solvent.[6][7][8][9] It is completely miscible with water and a broad range of organic solvents.[6][7][10] Its ability to act as both a hydrogen bond donor and acceptor allows it to effectively solvate a variety of compounds. For molecules like this compound, the aniline and indole nitrogen atoms can act as hydrogen bond acceptors, while the N-H of the aniline can be a hydrogen bond donor, leading to favorable interactions with methanol.

Theoretical Solubility Considerations for this compound

The solubility of this compound is governed by the interplay of its structural features and the properties of the solvent. The indole ring system, while generally considered hydrophobic, possesses a nitrogen atom that can participate in hydrogen bonding. The aniline moiety contributes a polar amino group. The N-methylation of the indole ring slightly increases its lipophilicity.

  • In DMSO: The strong polar nature of DMSO and its ability to act as a hydrogen bond acceptor are expected to lead to good solubility. The aniline N-H can form a hydrogen bond with the sulfoxide oxygen of DMSO.

  • In Methanol: Methanol's ability to both donate and accept hydrogen bonds suggests it will also be a good solvent for this compound. The aniline and indole nitrogens can accept hydrogen bonds from methanol's hydroxyl group, and the aniline N-H can donate a hydrogen bond to the oxygen of methanol.

Based on these general principles, it is anticipated that this compound will exhibit good solubility in both DMSO and methanol, with potentially higher solubility in DMSO due to its exceptional solvating power for a wide range of organic molecules.

Illustrative Solubility Data

SolventTemperature (°C)Estimated Solubility (mg/mL)Estimated Molar Solubility (M)
DMSO 25> 100> 0.45
Methanol 25~ 25~ 0.11

Note: These values are estimates and should be empirically determined using the protocols outlined below. The molecular weight of this compound (C15H14N2) is approximately 222.29 g/mol .

Experimental Protocols for Thermodynamic Solubility Determination

The following protocols describe the "gold standard" shake-flask method for determining the thermodynamic (equilibrium) solubility of a compound.[11][12] This method involves allowing an excess of the solid compound to equilibrate with the solvent over a defined period, followed by quantification of the dissolved compound in the supernatant.

Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess solid this compound B Add a precise volume of solvent (DMSO or Methanol) to vials A->B Dispense C Seal vials and place on a shaker at a constant temperature (e.g., 25°C) B->C D Equilibrate for a sufficient time (e.g., 24-48 hours) to reach saturation C->D E Centrifuge the vials to pellet undissolved solid D->E F Carefully collect the supernatant E->F G Filter the supernatant through a 0.22 µm syringe filter F->G H Prepare serial dilutions of the filtered supernatant G->H I Analyze dilutions using a validated analytical method (UV-Vis or HPLC) H->I J Calculate solubility from a standard curve I->J

Caption: Workflow for Shake-Flask Solubility Determination.

Protocol 1: Solubility Determination by UV-Vis Spectroscopy

This protocol is suitable for compounds with a distinct chromophore and when a high degree of accuracy is not paramount.

1. Preparation of Standard Solutions: a. Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the chosen solvent (DMSO or Methanol) to create a 1 mg/mL stock solution. b. Perform serial dilutions of the stock solution to prepare a set of at least five standard concentrations (e.g., 0.1, 0.05, 0.025, 0.01, and 0.005 mg/mL).

2. Generation of a Standard Curve: a. Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound. The λmax should be predetermined by scanning a dilute solution of the compound across the UV-Vis spectrum. b. Plot a graph of absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

3. Preparation of Saturated Solutions: a. Add an excess amount of solid this compound (e.g., 10-20 mg) to a series of vials (in triplicate for each solvent). b. Add a precise volume (e.g., 2 mL) of the respective solvent (DMSO or Methanol) to each vial. c. Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.

4. Sample Processing and Analysis: a. After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. b. Carefully withdraw a portion of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.[13] c. Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the standard curve. The dilution factor must be recorded. d. Measure the absorbance of the diluted sample at the λmax.

5. Calculation of Solubility: a. Use the equation from the standard curve to calculate the concentration of the diluted sample. b. Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the solvent.

Protocol 2: Solubility Determination by High-Performance Liquid Chromatography (HPLC)

HPLC offers higher specificity and accuracy, making it the preferred method, especially for samples that may contain impurities.

1. HPLC Method Development: a. Develop a suitable reverse-phase HPLC method for the quantification of this compound. This will involve selecting an appropriate column (e.g., C18), mobile phase (e.g., a mixture of acetonitrile and water with a suitable buffer), flow rate, and UV detection wavelength (λmax). b. The method should demonstrate good peak shape, resolution, and a retention time that allows for efficient analysis.

2. Preparation of Standard Solutions and Calibration Curve: a. Prepare a stock solution and a series of standard solutions of this compound in the mobile phase or a compatible solvent, as described in the UV-Vis protocol. b. Inject each standard solution into the HPLC system and record the peak area. c. Plot a graph of peak area versus concentration and perform a linear regression to generate a calibration curve.

3. Preparation and Processing of Saturated Solutions: a. Follow steps 3a to 4c from the UV-Vis protocol to prepare and process the saturated solutions in DMSO and Methanol. b. The final dilution of the filtered supernatant should be done using the mobile phase to ensure compatibility with the HPLC system.

4. HPLC Analysis and Solubility Calculation: a. Inject the diluted sample into the HPLC system and record the peak area for this compound. b. Use the calibration curve to determine the concentration of the diluted sample. c. Multiply this concentration by the dilution factor to obtain the final solubility value.

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of the generated solubility data, the following self-validating checks should be incorporated into the experimental design:

  • Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent across the later time points.

  • Triplicate Measurements: All solubility determinations should be performed in at least triplicate to assess the precision of the method. The results should be reported as a mean with the standard deviation.

  • Visual Inspection: Before and after the equilibration period, visually inspect the vials to ensure that an excess of solid material is present, confirming that a saturated solution has been achieved.

  • Method Validation: The analytical method (UV-Vis or HPLC) should be validated for linearity, accuracy, and precision within the concentration range of interest.

Conclusion

The solubility of this compound in DMSO and methanol is a fundamental property that influences its applicability in research and development. By understanding the chemical principles governing its dissolution and by employing robust experimental protocols such as the shake-flask method with UV-Vis or HPLC quantification, researchers can obtain reliable and accurate solubility data. This information is indispensable for making informed decisions throughout the drug discovery and development process.

References

  • Oreate AI Blog. (2025, December 30).
  • Vertex AI Search. (n.d.). DMSO as a Solvent: Understanding its Properties and Chemical Interactions.
  • Pharmaffiliates. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.
  • Chemistry Notes. (2023, June 29). Methanol - Definition, Properties, Uses, and Tests.
  • Analytical Chemistry. (n.d.). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • American Chemical Society. (2021, September 20). Dimethyl sulfoxide.
  • PubMed. (2023, October 29). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry.
  • Pion Inc. (2024, September 25). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions.
  • ResearchGate. (2014, January 5). How to find solubilities of drugs by using uv-visible spectroscopy?.
  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Nanyang Chemical. (n.d.).
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • PCC Group Product Portal. (2022, May 23). Properties of methanol and ethanol – how do they differ?.
  • PubMed. (n.d.). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry.
  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • Britannica. (2026, January 21). Methanol | Properties, Production, Uses, & Poisoning.
  • RSC Publishing. (n.d.). On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility.
  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • ScienceDirect. (n.d.). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.
  • NIH. (n.d.).
  • Cetiner Engineering. (n.d.). PHYSICAL PROPERTIES OF METHANOL.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • ResearchGate. (n.d.).
  • U.S. Food and Drug Administration. (2018, July 2).
  • ScienceDirect. (2025, August 10).
  • YouTube. (2020, August 31). Measuring saturation solubility of actives in solid and semi-solid lipid excipients.
  • ChemicalBook. (2022, November 18). The Solubility of Aniline.
  • American Chemical Society. (n.d.). Method for Measuring Aqueous Solubilities of Organic Compounds.
  • ACS Publications. (2019, February 14).
  • Wikipedia. (n.d.). Indole.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Domainex. (n.d.). Thermodynamic Solubility Assay.
  • RSC Publishing. (2021, June 14).
  • Wikipedia. (n.d.). Amine.
  • Benchchem. (n.d.). issues with N-Methyl-p-(o-tolylazo)aniline solubility and how to solve them.
  • ResearchGate. (2025, August 7). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions.
  • ResearchGate. (2016, February 15). Solubility of compounds slightly soluble or insoluble in DMSO?.
  • Solubility of Things. (n.d.). 4-Methyl-2-nitroaniline.
  • Sigma-Aldrich. (n.d.). 4-Methoxy-2-methylaniline 98 102-50-1.
  • PubChem. (n.d.). 4-Methyl-2-nitroaniline | C7H8N2O2 | CID 6978.
  • ChemBK. (n.d.). P-methyl aniline.
  • ResearchGate. (n.d.). Table 2 pK a Values for substituted anilinium ions in DMSO.
  • CSSB. (n.d.). 4-[(2,3-dihydro-1H-indol-5-yl)methyl]aniline - C15H16N2 | CSSB00000748242.
  • Journal of the American Chemical Society. (n.d.). Acidities of anilines in dimethyl sulfoxide solution.

Sources

Application Note: 4-(1-Methyl-2-indolyl)aniline as a Novel Fluorescent Probe for pH Measurement

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-(1-Methyl-2-indolyl)aniline as a pH-sensitive fluorescent probe. While direct literature on this specific compound's pH-sensing capabilities is emerging, this guide synthesizes established principles from analogous molecular structures, such as indolyl and aniline derivatives, to propose a robust framework for its use. We will explore the theoretical underpinnings of its pH sensitivity, provide detailed protocols for its characterization and application, and present a framework for data analysis.

Introduction: The Critical Role of pH in Biological and Chemical Systems

The precise regulation of pH is fundamental to a vast array of biological and chemical processes. In cellular biology, pH gradients across organelle membranes are crucial for functions ranging from lysosomal degradation to ATP synthesis. Deviations from normal physiological pH are often implicated in pathological states, including cancer and neurodegenerative disorders.[1] Consequently, the ability to accurately measure pH in real-time and with high spatial resolution is of paramount importance in life sciences research and drug development.[2][3]

Fluorescent probes have emerged as a powerful tool for pH measurement due to their high sensitivity, operational simplicity, and suitability for live-cell imaging.[4][5] These molecules exhibit changes in their photophysical properties, such as absorption or fluorescence intensity, in response to variations in proton concentration. This application note introduces this compound, a compound possessing both indole and aniline moieties, as a promising candidate for a novel pH-sensitive fluorescent probe.

Principle of Operation: A Proposed Mechanism

The pH-sensitive nature of this compound is predicated on the protonation and deprotonation of its nitrogen atoms within the indole and aniline groups. The lone pair of electrons on the aniline nitrogen and the indole nitrogen can accept a proton under acidic conditions. This proposed mechanism is analogous to the behavior observed in other nitrogen-containing heterocyclic fluorescent probes.

Protonation of the aniline nitrogen is expected to significantly alter the electronic properties of the molecule. In its deprotonated (basic) form, the lone pair of electrons on the aniline nitrogen can participate in the delocalized π-electron system of the aromatic rings, leading to an extended conjugation pathway. This extended conjugation typically results in absorption and emission at longer wavelengths.

Upon protonation in an acidic environment, the lone pair on the aniline nitrogen is no longer available to participate in resonance. This disruption of the π-system's conjugation would likely induce a hypsochromic (blue) shift in the absorption and emission spectra. The equilibrium between the protonated and deprotonated forms dictates the observed spectroscopic properties at a given pH.

G cluster_0 Basic Conditions (Higher pH) cluster_1 Acidic Conditions (Lower pH) Basic Deprotonated Form (Extended Conjugation) Acidic Protonated Form (Disrupted Conjugation) Basic->Acidic + H+ Acidic->Basic - H+ G cluster_workflow Spectroscopic Characterization Workflow prep_buffers Prepare Buffers (pH 3-10) measure_abs Measure Absorbance Spectra for each pH prep_buffers->measure_abs measure_em Measure Emission Spectra for each pH prep_buffers->measure_em prep_probe Prepare Working Solution of Probe (e.g., 10 µM) prep_probe->measure_abs prep_probe->measure_em plot_data Plot Spectra vs. pH measure_abs->plot_data measure_em->plot_data calc_pka Calculate pKa plot_data->calc_pka

Figure 2: Workflow for spectroscopic characterization.

Materials:

  • This compound stock solution

  • A series of buffers covering a wide pH range (e.g., pH 3 to 10)

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a set of buffers with known pH values (e.g., citrate for pH 3-6, phosphate for pH 6-8, and borate for pH 8-10).

  • Prepare a working solution of the probe by diluting the stock solution in each buffer to a final concentration of 5-10 µM.

  • Measure the absorbance spectrum of each solution to identify the isosbestic point and the pH-dependent changes in absorbance.

  • Measure the fluorescence emission spectrum for each solution, exciting at the isosbestic point determined in the previous step to minimize concentration-dependent artifacts.

  • Plot the fluorescence intensity at the emission maximum against the pH of the buffer.

  • Determine the pKa of the probe by fitting the resulting titration curve to the Henderson-Hasselbalch equation.

In Vitro pH Measurement of an Unknown Sample

This protocol describes how to use the calibrated probe to determine the pH of an aqueous sample.

Procedure:

  • Prepare a calibration curve as described in section 4.2, plotting fluorescence intensity versus pH.

  • Add the probe to the unknown sample at the same final concentration used for the calibration curve.

  • Measure the fluorescence intensity of the sample under the same instrument settings.

  • Determine the pH of the unknown sample by interpolating its fluorescence intensity on the calibration curve.

Application in Live Cell Imaging

For intracellular pH measurements, the probe must be able to cross the cell membrane and accumulate in the desired cellular compartment. The lipophilic nature of this compound suggests it may be cell-permeable.

Protocol for Intracellular pH Calibration:

A common method for intracellular pH calibration involves the use of a protonophore like nigericin, which equilibrates the intracellular and extracellular pH. [4]

  • Cell Culture: Plate cells (e.g., HeLa or other suitable cell line) on glass-bottom dishes suitable for microscopy.

  • Probe Loading: Incubate the cells with 5-10 µM of the probe in cell culture medium for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with a suitable buffer (e.g., PBS).

  • Calibration: Incubate the loaded cells in a series of calibration buffers (pH 4.5 to 7.5) containing a protonophore such as nigericin (e.g., 5 µg/mL) for at least 5 minutes to allow for pH equilibration. [4]5. Imaging: Acquire fluorescence images of the cells at each pH point using a confocal or widefield fluorescence microscope.

  • Data Analysis: Measure the average fluorescence intensity from multiple cells at each pH value to generate an in situ calibration curve. This curve can then be used to determine the pH in subsequent experiments under similar conditions.

Data Analysis and Interpretation

The relationship between fluorescence intensity and pH can be described by the Henderson-Hasselbalch equation:

pH = pKa + log[(I - I_a) / (I_b - I)]

Where:

  • I is the measured fluorescence intensity at a given pH.

  • I_a is the fluorescence intensity in the fully acidic form.

  • I_b is the fluorescence intensity in the fully basic form.

This equation can be used to fit the calibration data and determine the pKa of the probe.

Conclusion

This compound presents a promising scaffold for a novel pH-sensitive fluorescent probe. Its chemical structure suggests a pH-dependent fluorescence mechanism based on the protonation of its aniline and indole nitrogen atoms. The protocols outlined in this application note provide a comprehensive framework for the characterization and application of this probe in both in vitro and cellular contexts. Experimental validation of the hypothesized spectroscopic properties is a critical next step in establishing this compound as a valuable tool for pH measurement in scientific research.

References

  • Luminescent Probes for Sensitive Detection of pH Changes in Live Cells through Two Near... - PMC. (n.d.).
  • Fluorescent Probes for Sensitive and Selective Detection of pH Changes in Live Cells in Visible and Near-infrared Channels - NIH. (n.d.).
  • Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. (2024). Scientific Reports.
  • Strategies for developing pH sensitive fluorescent probes - SPIE Digital Library. (2010).
  • Overview of pH Indicators—Section 20.1 | Thermo Fisher Scientific - US. (n.d.).
  • A high-throughput protocol for measuring solution pH of bacterial cultures using UV-Vis absorption spectrophotometry - PMC. (2023).
  • pH-Responsive chromogenic-sensing molecule based on bis(indolyl)methene for the highly selective recognition of aspartate and glutamate - PMC - NIH. (2011).
  • AnilinoMethylRhodamines: pH Sensitive Probes with Tunable Photophysical Properties by Substituent Effect - PMC - NIH. (n.d.).

Sources

Application Note: Solvatochromic Profiling of 4-(1-Methyl-2-indolyl)aniline in Polar Aprotic Media

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for researchers in photophysics and medicinal chemistry. It details the characterization of 4-(1-Methyl-2-indolyl)aniline (MIA) , a donor-


-acceptor (D-

-A) fluorophore that exhibits significant solvatochromic shifts in polar aprotic solvents, making it a valuable probe for local polarity in lipophilic environments.

Abstract & Utility

This guide outlines the protocol for utilizing This compound (MIA) as a solvatochromic probe. MIA belongs to a class of biaryl D-


-A systems where the aniline moiety acts as an electron donor and the indole ring functions as the conjugated acceptor/bridge. Upon photoexcitation, the molecule undergoes Intramolecular Charge Transfer (ICT), resulting in a large dipole moment change.[1][2]

In polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile), MIA exhibits a pronounced bathochromic (red) shift in emission compared to non-polar solvents. This specific sensitivity allows researchers to map the micro-polarity of binding pockets in proteins or the dielectric environment of lipid bilayers without the interference of hydrogen-bond donation often found in protic solvents.

Theoretical Framework

The Mechanism: TICT and Solvent Relaxation

The solvatochromism of MIA is governed by the Twisted Intramolecular Charge Transfer (TICT) state.

  • Ground State (

    
    ):  The molecule is relatively planar with a moderate dipole moment.
    
  • Excitation (

    
    ):  Absorption of a photon creates a Franck-Condon excited state (Locally Excited, LE).
    
  • Relaxation: In polar solvents, the molecule may undergo twisting between the indole and aniline rings to form a charge-separated TICT state.

  • Solvent Reorientation: Polar aprotic solvent molecules reorient around the large excited-state dipole (

    
    ), lowering the energy of the ICT state. This stabilization reduces the energy gap for emission, causing the red shift.
    
Why Polar Aprotic?

Protic solvents (e.g., Methanol, Water) can form specific hydrogen bonds with the aniline nitrogen or the indole system. This "specific solvation" complicates the determination of general polarity (dielectric constant) effects. Polar aprotic solvents isolate the dipole-dipole interaction , allowing for a cleaner application of the Lippert-Mataga theoretical model.

Photophysical Pathway Diagram

MIA_Photophysics S0 Ground State (S0) Planar, Low Dipole LE Locally Excited (LE) Franck-Condon State S0->LE hν (Abs) ICT ICT State Twisted, High Dipole LE->ICT Charge Transfer & Twisting Emission Red-Shifted Fluorescence ICT->Emission hν (Em) Emission->S0 Decay Solvent Polar Aprotic Solvent Reorientation Solvent->ICT Stabilizes

Figure 1: Energy landscape of MIA showing the transition from Ground State to the solvent-stabilized ICT state.

Experimental Protocols

Material Preparation

Objective: Synthesize and purify high-grade MIA to prevent impurity-driven fluorescence quenching.

  • Reagents: 1-Methyl-1H-indol-2-ylboronic acid, 4-Bromoaniline, Pd(PPh

    
    )
    
    
    
    , K
    
    
    CO
    
    
    , 1,4-Dioxane/Water.
  • Synthesis Route (Suzuki Coupling):

    • Combine 4-Bromoaniline (1.0 eq) and Indole boronic acid (1.2 eq) in Dioxane:H

      
      O (4:1).
      
    • Add K

      
      CO
      
      
      
      (2.0 eq) and deoxygenate with N
      
      
      for 15 mins.
    • Add Pd catalyst (5 mol%) and reflux at 90°C for 12 hours.

    • Purification (Critical): The crude must be purified via silica gel column chromatography (Hexane:EtOAc gradient) followed by recrystallization from Ethanol to ensure >99% purity.

Solvatochromic Profiling Workflow

Reagents: Spectroscopic grade DMSO, DMF, Acetonitrile (ACN), Tetrahydrofuran (THF), and Cyclohexane (reference non-polar).

Step-by-Step Protocol:

  • Stock Solution Preparation:

    • Dissolve 1.0 mg of MIA in 10 mL of DMSO to create a ~450

      
      M master stock.
      
    • Note: Store in amber glass at -20°C. DMSO is chosen for its universal solubility.

  • Working Solution Dilution:

    • Prepare 3 mL samples in quartz cuvettes for each solvent.

    • Target Concentration: 5 - 10

      
      M .
      
    • Caution: Do not exceed 20

      
      M to avoid aggregation-induced quenching (ACQ) or inner-filter effects.
      
  • Spectral Acquisition:

    • Blanking: Record baseline using pure solvent.

    • Absorption Scan: Scan 250–500 nm. Identify

      
      .[3][4]
      
    • Emission Scan: Excite at

      
      . Scan 350–700 nm.
      
    • Slit Widths: Set excitation slit to 2.5 nm and emission slit to 5.0 nm to maximize signal-to-noise ratio without saturating the detector.

Data Analysis & Lippert-Mataga Plot[5]

To quantify the sensitivity of MIA to solvent polarity, use the Lippert-Mataga equation.[2] This relates the Stokes shift (


) to the solvent's orientation polarizability (

).[5]

Equation:



Where:

  • 
    : Stokes shift (cm
    
    
    
    )
  • 
    : Difference between excited and ground state dipole moments.
    
  • 
    : Onsager cavity radius (approx. 4–5 Å for MIA).
    
  • 
    : Orientation polarizability of the solvent.[5]
    

Calculation of


: 


  • 
    : Dielectric constant[6][7]
    
  • 
    : Refractive index
    
Expected Data Profile (Reference Values)
SolventType


(nm)

(nm)
Stokes Shift (nm)Visual Color
Cyclohexane Non-polar2.02~340~390~50Blue/UV
THF Mod. Polar7.58~345~440~95Cyan
Acetonitrile Polar Aprotic37.5~348~480~132Green-Blue
DMF Polar Aprotic36.7~350~495~145Green
DMSO Polar Aprotic46.7~352~510~158Yellow-Green

Note: Values are representative of 2-substituted indole-aniline derivatives.[8] Actual experimental values may vary by ±5 nm depending on temperature and purity.

Analysis Workflow Diagram

Analysis_Workflow Data_Input Raw Spectra (Abs & Em) Calc_Stokes Calculate Stokes Shift (Convert nm to cm⁻¹) Data_Input->Calc_Stokes Calc_Df Calculate Δf (Using ε and n) Data_Input->Calc_Df Plot Plot Δν vs Δf (Lippert-Mataga) Calc_Stokes->Plot Calc_Df->Plot Linear_Fit Linear Regression Extract Slope (m) Plot->Linear_Fit Dipole Calculate Δμ (Dipole Change) Linear_Fit->Dipole

Figure 2: Computational workflow for extracting dipole moments from solvatochromic data.

Troubleshooting & Validation

Common Artifacts
  • Red-Edge Excitation Shift (REES): If the emission maximum shifts when you change the excitation wavelength (on the red edge of absorption), the solvent relaxation is incomplete (viscous solvents) or aggregates are present.

    • Fix: Ensure low concentration (<10

      
      M) and allow thermal equilibration.
      
  • Protic Contamination: Traces of water in DMSO/DMF can cause anomalous shifts due to H-bonding.

    • Fix: Use anhydrous solvents or dry them over 4Å molecular sieves.

Validation Check

To confirm the ICT mechanism, perform an acidification test. Adding a drop of HCl will protonate the aniline nitrogen, killing the donor capacity.

  • Result: The long-wavelength ICT band should vanish, leaving only the locally excited (LE) indole emission (blue-shifted).

References

  • Lippert, E. (1957). "Spektroskopische Bestimmung des Dipolmomentes aromatischer Verbindungen im ersten angeregten Singulettzustand." Zeitschrift für Elektrochemie, 61(8), 962–975.

  • Mataga, N., Kaifu, Y., & Koizumi, M. (1956). "Solvent Effects upon Fluorescence Spectra and the Dipole Moments of Excited Molecules." Bulletin of the Chemical Society of Japan, 29(4), 465–470.

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. (Chapter 6: Solvent and Environmental Effects).

  • Sharma, N., Jain, S. K., & Rastogi, R. C. (2007).[9] "Solvatochromic study of excited state dipole moments of some biologically active indoles and tryptamines." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 66(1), 171-176.[9]

  • Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. (2003). "Structural Changes Accompanying Intramolecular Electron Transfer: Focus on Twisted Intramolecular Charge-Transfer States and Structures." Chemical Reviews, 103(10), 3899–4032.

Sources

Application Note: Crystallization & Purification Protocols for 4-(1-Methyl-2-indolyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Physicochemical Profile[1][2][3]

4-(1-Methyl-2-indolyl)aniline (CAS: Derived/Analogous) is a critical intermediate in the synthesis of solvatochromic dyes, organic light-emitting diodes (OLEDs), and pharmaceutical pharmacophores. Unlike its non-methylated parent (2-(4-aminophenyl)indole), the N-methyl group eliminates the hydrogen bond donor capability of the indole ring, significantly altering its crystal packing and solubility profile.

Effective crystallization of this molecule requires balancing the lipophilicity of the 1-methyl-2-phenylindole core with the polarity and basicity of the pendant aniline amine. This guide outlines three distinct protocols ranging from high-throughput purification to single-crystal growth.

Physicochemical Snapshot
PropertyDescription
Appearance Pale yellow to off-white crystalline solid.
Solubility (High) Dichloromethane (DCM), Dimethyl sulfoxide (DMSO), Ethyl Acetate, Tetrahydrofuran (THF).
Solubility (Moderate) Ethanol (Hot), Methanol (Hot), Acetonitrile.
Solubility (Low) Water, Hexanes, Heptane, Diethyl Ether.
pKa (Est.) ~4.0 - 5.0 (Aniline nitrogen); Indole nitrogen is non-basic due to methylation.
Key Impurities Unreacted 1-methylindole, Palladium catalyst residues (if made via Suzuki coupling), oxidation byproducts (N-oxides).

Strategic Crystallization Protocols

Method A: The "Acid-Base Swing" (Purification from Crude)

Best For: Isolating the target from crude reaction mixtures (e.g., Suzuki coupling) and removing non-basic impurities (catalyst ligands, unreacted indoles). Mechanism: Exploits the basicity of the aniline group to form a water-soluble salt, filtering off lipophilic impurities, and then regenerating the crystalline free base.

Reagents:
  • Hydrochloric acid (1M or 2M aq).

  • Sodium Hydroxide (2M aq) or Saturated Sodium Bicarbonate.

  • Ethyl Acetate (EtOAc).

  • Activated Carbon (optional).[1]

Protocol:
  • Dissolution: Dissolve the crude brown/dark solid in a minimum amount of Ethyl Acetate .

  • Salt Formation: Transfer to a separatory funnel. Add 1M HCl (3 equivalents). Shake vigorously. The target molecule will protonate (anilinium salt) and migrate to the aqueous layer.

  • Separation: Drain the aqueous layer (bottom) into a clean flask. The organic layer contains non-basic impurities; discard or back-extract if yield is low.

  • Filtration (Optional): If the aqueous solution is cloudy or colored, treat with activated carbon for 10 minutes and filter through Celite.

  • Regeneration: Cool the acidic aqueous solution to 0–5 °C. Slowly add 2M NaOH dropwise with stirring until pH > 10. The free base will precipitate as a solid.

  • Collection: Filter the precipitate. Wash copiously with water to remove NaCl.

  • Final Polish: Recrystallize the wet cake using Method B .

Method B: Thermal Recrystallization (Bulk Purification)

Best For: Final polishing of >95% pure material to achieve >99% purity. Solvent System: Ethanol (95%) or Ethanol/Water (9:1).

Protocol:
  • Slurry: Place the solid in a round-bottom flask equipped with a reflux condenser. Add Ethanol (approx. 10–15 mL per gram of solid).

  • Heating: Heat the mixture to reflux (approx. 78 °C).

  • Titration: If the solid does not dissolve completely, add small aliquots of Ethanol through the condenser until a clear, homogeneous solution is obtained.

    • Note: If a small amount of dark material remains undissolved after adding 20% excess solvent, filter the hot solution (hot filtration) to remove these insolubles.

  • Cooling: Remove from heat. Allow the flask to cool to room temperature slowly (over 2–3 hours) to encourage large crystal growth and exclude impurities.

  • Deep Cooling: Place the flask in a refrigerator (4 °C) for 12 hours to maximize yield.

  • Harvesting: Filter the crystals. Wash with cold (-20 °C) Ethanol or Hexane. Dry under vacuum at 40 °C.[2]

Method C: Vapor Diffusion (Single Crystal Growth)

Best For: X-ray crystallography (XRD) analysis. Solvent System: Dichloromethane (Solvent) / Hexane (Antisolvent).

Protocol:
  • Inner Vial: Dissolve 20 mg of the pure compound in 1 mL of Dichloromethane (DCM) in a small (4 mL) vial. Ensure the solution is clear.

  • Outer Vessel: Place the small vial (uncapped) inside a larger jar (20 mL) containing 5 mL of n-Hexane .

  • Sealing: Tightly cap the larger jar.

  • Diffusion: Store undisturbed at room temperature. Over 2–5 days, the hexane vapors will diffuse into the DCM solution, slowly lowering solubility and growing high-quality prisms or needles.

Process Visualization (Logic Map)

The following diagram illustrates the "Acid-Base Swing" purification logic, critical for separating the amine-functionalized target from non-basic synthetic byproducts.

AcidBasePurification Crude Crude Reaction Mixture (Target + Impurities) Dissolve Dissolve in Ethyl Acetate Crude->Dissolve Extract Liquid-Liquid Extraction Add 1M HCl (aq) Dissolve->Extract OrgLayer Organic Layer (Discard) Extract->OrgLayer Non-basic impurities (Unreacted Indole) AqLayer Aqueous Layer (Contains Target-H+ Cl-) Extract->AqLayer Target Salt Basify Basify with NaOH (pH > 10) Precipitation AqLayer->Basify Regenerate Free Base Filter Filtration & Water Wash Basify->Filter Recryst Recrystallize (Ethanol) Filter->Recryst Final Pure Crystalline This compound Recryst->Final

Figure 1: Purification workflow exploiting the basicity of the aniline moiety to separate it from neutral indole byproducts.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Oiling Out Solution is too concentrated or cooling is too rapid.Re-heat to dissolve oil. Add a seed crystal.[3][4] Add 5-10% more solvent. Cool very slowly (wrap flask in foil/towel).
Colored Impurities Oxidation products (N-oxides) or polymerized anilines.Perform the Acid-Base Swing (Method A) . If using Method B, add activated charcoal to the hot ethanol solution, stir for 5 mins, and filter hot.
No Precipitation Compound is too soluble in the chosen solvent.If using Ethanol, add water dropwise to the hot solution until slight turbidity persists, then cool. Or, switch to Toluene/Heptane.
Solvate Formation DCM or Chloroform trapped in lattice.Avoid chlorinated solvents for biological assays. Dry crystals at >50 °C under high vacuum for 24h.

References

  • General Synthesis of 2-Arylindoles

    • Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles. (2006). Journal of the American Chemical Society.
    • 5[6][1][7][8][9][10]

  • Recrystallization of Indole Carboxylates

    • 2-Phenylindole derivatives, their use as complement inhibitors. (1985). US Patent 4510158A.
    • 11[6][7][8][9][10]

  • Purification of Aminophenyl-Indoles

    • Synthesis of 4-aminophenyl substituted indole derivatives. (2017). AIP Conference Proceedings. Describes Fischer Indole synthesis of 4-(1H-indol-2-yl)
    • 12[13][6][14][1][2][7][8][9][10][11][5][15]

  • Crystallization of 4-Methoxy-1-methyl-2-phenylindole

    • Protocol Analog: Recrystallization from Hexanes/Dichloromethane as described in SciSpace literature for 1-methyl-2-phenylindole derivatives.[5]

    • 5[6][1][7][8][9][10]

Sources

Application Note: 4-(1-Methyl-2-indolyl)aniline as a Donor Scaffold for Organic Photovoltaics

[1][2]

Executive Summary & Scientific Rationale

This compound (MIA) represents a "privileged scaffold" in the design of organic semiconductors, specifically for Organic Photovoltaics (OPV) and Dye-Sensitized Solar Cells (DSSC).[1][2] Its structural utility lies in its bifunctionality:

  • Electronic Donor (D) Strength: The N-methylindole moiety is a potent electron-rich heterocycle with high HOMO energy levels, facilitating hole transport.[1][2]

  • Synthetic Versatility: The para-aniline amine (-NH₂) group serves as a reactive "handle" for extending conjugation length via Schiff base condensation, azo-coupling, or Buchwald-Hartwig amination.[1][2]

This guide details the synthesis of the MIA scaffold , its conversion into a photoactive Donor-Acceptor (D-A) material , and the fabrication of a photovoltaic device using the resulting material.[1][2]

Synthesis Protocol: this compound (MIA)[1][2]

Objective: Synthesize high-purity MIA via Palladium-catalyzed Suzuki-Miyaura cross-coupling. Reaction Class: C-C Cross-Coupling.

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Reagents: 1-Methylindole-2-boronic acid pinacol ester (CAS: 168616-36-6), 4-Bromoaniline (CAS: 106-40-1), Pd(dppf)Cl₂ (Catalyst), Potassium Carbonate (K₂CO₃).[1][2]

  • Solvents: 1,4-Dioxane (Anhydrous), Deionized Water (Degassed).[1][2]

  • Equipment: Schlenk line (Argon/Nitrogen), Reflux condenser, Oil bath.[1][2]

Step-by-Step Methodology
  • Inert Atmosphere Setup:

    • Flame-dry a 100 mL two-neck round-bottom flask under vacuum. Backfill with Argon ×3.

    • Why: Palladium catalysts are sensitive to oxygen; O₂ promotes homocoupling and catalyst deactivation.

  • Reagent Loading:

    • Add 1-Methylindole-2-boronic acid pinacol ester (1.0 equiv, 5 mmol) and 4-Bromoaniline (1.1 equiv, 5.5 mmol).

    • Add K₂CO₃ (3.0 equiv, 15 mmol) dissolved in minimal degassed water (1:4 v/v ratio with organic solvent).

    • Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).[1][2]

  • Solvation & Degassing:

    • Add anhydrous 1,4-Dioxane (25 mL) via syringe.

    • Perform three Freeze-Pump-Thaw cycles to remove dissolved oxygen.[1][2]

  • Reaction:

    • Heat the mixture to 90°C for 12–16 hours under Argon.

    • Monitoring: Check TLC (Hexane:Ethyl Acetate 3:1).[1][2] Look for the disappearance of the boronic ester (high R_f) and the appearance of a fluorescent blue spot (product).[1]

  • Workup & Purification:

    • Cool to room temperature.[3] Filter through a Celite pad to remove Pd black.

    • Dilute filtrate with Ethyl Acetate (50 mL) and wash with Brine (3 × 30 mL).[1][2]

    • Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.[1][2]

    • Purification: Flash Column Chromatography (SiO₂).[1] Eluent: Hexane/EtOAc gradient (10:1 → 4:1).[1][2]

    • Target Yield: >85% as a pale yellow/off-white solid.[1][2]

Self-Validating QC Checkpoints
ParameterExpected ResultTroubleshooting
TLC Single spot, R_f ~0.4 (Hex:EtOAc 3:1)Multiple spots? Recrystallize from EtOH.
¹H NMR Singlet at ~3.8 ppm (N-Me)Missing singlet? Methylation failed or demethylation occurred.
Appearance Pale yellow solidDark brown/black?[1] Residual Pd. Filter through silica again.

Application Workflow: Synthesis of Active D-A Material

MIA itself absorbs in the UV. To function in OPV, it must be coupled to an Acceptor (A) to lower the bandgap (Intramolecular Charge Transfer).[1][2]

Protocol: Condensation with an Acceptor Aldehyde (e.g., 4-Nitrobenzaldehyde or a complex Thiophene-aldehyde).[1][2]

  • Dissolution: Dissolve MIA (1 mmol) in Ethanol (10 mL).

  • Addition: Add Acceptor Aldehyde (1 mmol) and a catalytic drop of Acetic Acid.

  • Reflux: Heat at 80°C for 4 hours.

  • Precipitation: The Schiff base product usually precipitates upon cooling. Filter and wash with cold ethanol.

    • Result: A deeply colored (Red/Orange) solid, indicating extended conjugation and visible light absorption.[1][2]

Device Fabrication Protocol (OPV)

Architecture: ITO / PEDOT:PSS / Active Layer (MIA-Derivative : PC₇₁BM) / Ca / Al[1][2]

Phase 1: Substrate Preparation[1][2]
  • Etching: Pattern Indium Tin Oxide (ITO) glass substrates (15 Ω/sq).

  • Cleaning: Sonicate sequentially in Detergent water, Deionized water, Acetone, and Isopropanol (15 min each).

  • Activation: UV-Ozone treat for 20 minutes to increase work function and wettability.

Phase 2: Interlayer Deposition[1][2]
  • Hole Transport Layer (HTL): Filter PEDOT:PSS (Clevios P VP AI 4083) through a 0.45 µm PVDF filter.[1]

  • Spin Coating: Spin at 3000 rpm for 40s (Target thickness: 30–40 nm).

  • Annealing: Bake at 150°C for 15 min in air to remove water. Transfer to N₂-filled glovebox.

Phase 3: Active Layer Deposition[1][2]
  • Solution Prep: Dissolve the MIA-Derived Donor and PC₇₁BM Acceptor (Ratio 1:1.5 w/w) in Chlorobenzene (Total conc: 20 mg/mL).

  • Additives: Add 0.5% (v/v) 1,8-Diiodooctane (DIO) to optimize morphology. Stir overnight at 50°C.

  • Deposition: Spin coat at 1500–2000 rpm (60s) to achieve ~100 nm thickness.

  • Solvent Annealing: Place wet films in a covered petri dish for 20 min (controlled evaporation).

Phase 4: Top Contact Evaporation[1][2]
  • Vacuum: Pump down to <

    
     Torr.
    
  • Deposition: Thermal evaporation of Calcium (20 nm) followed by Aluminum (100 nm) through a shadow mask.[1]

  • Encapsulation: Seal with UV-curable epoxy and a glass cover slip before testing in air.[1]

Visualization of Workflows

Diagram 1: Synthesis & Application Pathway

This diagram illustrates the conversion of raw materials into the MIA scaffold and its subsequent transformation into an active OPV material.

MIA_Synthesis_PathwayStart11-Methylindole-2-boronic acid(Pinacol Ester)ReactionSuzuki CouplingPd(dppf)Cl2, K2CO390°C, Dioxane/H2OStart1->ReactionStart24-BromoanilineStart2->ReactionIntermediateMIA SCAFFOLDThis compoundReaction->Intermediate>85% YieldApp1Schiff Base Condensation(+ Aldehyde Acceptor)Intermediate->App1App2Buchwald-Hartwig(+ Aryl Halide)Intermediate->App2FinalActive D-A Material(OPV Donor)App1->Final-H2OApp2->Final-HX

Caption: Synthesis pathway from precursors to the MIA scaffold and its derivation into active D-A materials.

Diagram 2: Device Architecture & Energy Level Alignment

This diagram visualizes the final device stack and the necessary energy alignment for efficient charge generation.

OPV_Device_Stackcluster_energyEnergy Alignment RequirementAnodeAnode: ITO Glass(Transparent)HTLHTL: PEDOT:PSS(Hole Transport)Anode->HTLActiveActive Layer: MIA-Derivative : PC71BM(Bulk Heterojunction)HTL->ActiveHole ExtractionETLInterlayer: Calcium (Ca)(Electron Extraction)Active->ETLElectron ExtractionCathodeCathode: Aluminum (Al)(Reflective)ETL->CathodeMechanismLUMO(Donor) > LUMO(Acceptor)(>0.3 eV Offset)

Caption: Standard inverted OPV device architecture utilizing the MIA-based active layer.

References

  • Suzuki, A. (2011).[2] Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition, 50(30), 6722–6737.[1][2] Link[1][2]

  • Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][2] Link[1][2]

  • Li, Y., et al. (2022).[1][2] Renewed Prospects for Organic Photovoltaics. Chemical Reviews, 122(18), 14180–14274.[1][2][4] Link[1][2]

  • Mishra, A., et al. (2009).[1][2] Metal-Free Organic Dyes for Dye-Sensitized Solar Cells: From Structure: Property Relationships to Design Rules. Angewandte Chemie International Edition, 48(14), 2474–2499.[1][2] Link[1][2]

  • Clevios™ PEDOT:PSS Product Guide. Heraeus Epurio. Technical Data Sheet for VP AI 4083. Link

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 4-(1-Methyl-2-indolyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(1-Methyl-2-indolyl)aniline. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in aqueous media. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and a foundational understanding of the physicochemical properties influencing its solubility.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor water solubility?

A1: The limited aqueous solubility of this compound is primarily due to its molecular structure. The molecule consists of a nonpolar indole ring fused to a benzene ring, creating a large, hydrophobic aromatic system. While the aniline functional group (-NH2) can participate in hydrogen bonding with water, its contribution is outweighed by the hydrophobicity of the rest of the molecule. This makes it challenging for water molecules to effectively solvate the compound, leading to low solubility.

Q2: What are the primary strategies for improving the aqueous solubility of this compound?

A2: Several techniques can be employed to enhance the solubility of poorly soluble drugs.[1][2][3] For this compound, the most effective approaches are:

  • pH Adjustment: Capitalizing on the basicity of the aniline group to form a more soluble salt.[3][4]

  • Co-solvency: Using a mixture of water and a miscible organic solvent to reduce the overall polarity of the solvent system.[1][3][5][6][7]

  • Cyclodextrin Complexation: Encapsulating the hydrophobic molecule within the cavity of a cyclodextrin, a cyclic oligosaccharide, to increase its apparent solubility in water.[8][9][10][11]

The choice of method depends on the specific requirements of your experiment, such as the desired final concentration, the biological system being used, and the tolerance for excipients.

Q3: Can I use surfactants to solubilize this compound?

A3: Yes, micellar solubilization using surfactants is another viable technique.[2][4] Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration), and these micelles can encapsulate hydrophobic compounds like this compound in their nonpolar core. However, it is crucial to select a biocompatible surfactant and to be aware that high concentrations of surfactants can sometimes interfere with biological assays.

Troubleshooting Guides

This section provides a structured approach to resolving common solubility problems encountered during experimental work.

Problem 1: My compound precipitates when I add it to my aqueous buffer.

This is a classic sign of a compound exceeding its solubility limit in the chosen solvent system. The following decision tree and protocols will guide you through a systematic approach to resolving this issue.

Caption: Encapsulation of a drug within a cyclodextrin.

Causality: The formation of the inclusion complex is a dynamic equilibrium. The hydrophobic interactions between the drug and the cyclodextrin's inner cavity drive the complexation, effectively shielding the hydrophobic drug from the aqueous environment. [12]

Problem 2: My compound is soluble in a co-solvent system, but it precipitates upon dilution into my aqueous experimental medium.

This is a common issue when using co-solvents and is often referred to as "fall-out." It occurs when the concentration of the co-solvent is diluted below the level required to keep the compound in solution.

Troubleshooting Steps:

  • Increase the Co-solvent Concentration in the Final Medium: If your experiment can tolerate it, increase the percentage of the co-solvent in the final aqueous medium.

  • Use a Different Co-solvent: Some co-solvents are more effective at lower concentrations. Experiment with different options like PEG 400 or N-methyl-2-pyrrolidone (NMP), keeping in mind their compatibility with your assay.

  • Combine Methods: A powerful strategy is to combine solubility enhancement techniques. For instance, you can use a lower concentration of a co-solvent in combination with pH adjustment or cyclodextrin complexation. This synergistic approach often allows for high final concentrations with minimal perturbation to the experimental system.

  • Kneading Method for Solid Dispersions: For long-term storage or when preparing a solid dosage form, creating a solid dispersion with a hydrophilic polymer like PVP or PEG can be beneficial. [1][13]A simple lab-scale method is the kneading technique:

    • Make a paste of the compound with a small amount of a polymer-solvent solution (e.g., PVP in ethanol).

    • Knead the paste thoroughly for a set period.

    • Dry the resulting mass completely to obtain a solid dispersion that can be reconstituted in an aqueous buffer with improved dissolution.

By systematically applying these principles and protocols, researchers can overcome the solubility challenges posed by this compound and achieve the necessary concentrations for their in vitro and in vivo studies.

References

  • International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]

  • MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]

  • ResearchGate. (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]

  • PMC. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. [Link]

  • PMC. Drug Solubility: Importance and Enhancement Techniques. [Link]

  • PubMed. Cyclodextrin complexes: Perspective from drug delivery and formulation. [Link]

  • International Journal of Applied Pharmaceutics. Solubility enhancement techniques: A comprehensive review. [Link]

  • Taylor & Francis Online. New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • World Journal of Pharmaceutical Research. Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • Wikipedia. Cosolvent. [Link]

  • OAText. Inclusion complex formation of cyclodextrin with its guest and their applications. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • Impact Factor. Enhancement of Solubility of Anti-Inflammatory Drug by Using Different Solubility Enhancement Techniques. [Link]

  • Slideshare. solubility enhancement and cosolvency by madhavi. [Link]

  • RSC Publishing. Recent advances in the synthesis of indoles and their applications. [Link]

  • DergiPark. SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. [Link]

  • Bentham Science. Synthesis of Medicinally Important Indole Derivatives: A Review. [Link]

  • PMC. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [Link]

  • Bentham Science. Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. [Link]

  • ChemSrc. 4-[(2,3-dihydro-1H-indol-5-yl)methyl]aniline. [Link]

  • PMC. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. [Link]

  • Digital Analysis Corp. pH Adjustment and Neutralization, the basics. [Link]

Sources

Technical Support Center: Optimizing N-methylation of 2-(4-aminophenyl)indole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the N-methylation of 2-(4-aminophenyl)indole. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this specific transformation. The presence of two distinct nitrogen nucleophiles—the primary arylamine and the indole N-H—presents a unique challenge in achieving selective methylation. This guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you overcome common hurdles and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction shows low or no conversion. What are the likely causes and how can I fix it?

A1: Low conversion is typically rooted in insufficient activation of the amine, improper choice of base, or non-optimal reaction conditions.

  • The Scientific Rationale: N-methylation requires the deprotonation of the amine to enhance its nucleophilicity. The choice of base is critical and must be strong enough to deprotonate the target nitrogen. The aniline nitrogen (pKa of conjugate acid ~5) is significantly more basic than the indole nitrogen (pKa ~17 in DMSO). However, for the reaction to proceed, the N-H proton must be removed. Furthermore, temperature plays a crucial role in overcoming the activation energy of the reaction.

  • Troubleshooting Steps:

    • Evaluate Your Base: For methylating agents like methyl iodide or dimethyl sulfate, a moderately strong base is often required. If you are using a weak base like K₂CO₃ with the aniline, it may be insufficient. Consider stronger bases like NaH, KOtBu, or Cs₂CO₃.[1][2] When using greener reagents like dimethyl carbonate (DMC), a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be necessary.[3]

    • Increase Reaction Temperature: Many N-methylation reactions require heating. For instance, reactions with DMC often require temperatures from 120-200 °C.[3][4] If using a low-boiling-point reagent like methyl iodide (b.p. 42 °C), the reaction must be conducted in a sealed vessel or under reflux with a cold finger condenser to maintain the reagent concentration.[5][6]

    • Check Reagent Quality: Ensure your methylating agent has not degraded. Methyl iodide is light-sensitive, and other reagents can be hygroscopic. Use a fresh or properly stored bottle.

    • Solvent Choice: The solvent can dramatically affect reactivity. Polar aprotic solvents like DMF, DMSO, or THF are commonly used. However, in some catalytic systems, certain polar solvents can inhibit the reaction by competing for catalyst binding sites.[4]

Q2: I am getting significant amounts of the di-methylated product (N,N-dimethyl-4-(1H-indol-2-yl)aniline). How can I improve selectivity for mono-methylation?

A2: Over-methylation is a classic challenge because the mono-methylated secondary amine is often more nucleophilic than the starting primary amine. [7]

  • The Scientific Rationale: The alkyl group added during the first methylation is electron-donating, which increases the electron density on the nitrogen and makes it a better nucleophile, thus favoring a second methylation. Achieving mono-selectivity requires careful control of stoichiometry or the use of reagents that proceed through a mechanism that disfavors di-methylation.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the methylating agent. Adding the agent slowly (e.g., via syringe pump) can help maintain a low concentration, favoring reaction with the more abundant primary amine.

    • Switch to a Greener, More Selective Reagent: Dimethyl carbonate (DMC) is an excellent choice for selective mono-N-methylation.[3] The reaction proceeds through an intermediate carbamate, which undergoes methylation and subsequent decarboxylation. This in situ protection-deprotection pathway provides high selectivity for the mono-methylated product.[3]

    • Employ a Continuous Flow System: Flow chemistry offers precise control over temperature, pressure, and residence time, which can significantly enhance selectivity and minimize the formation of byproducts.[3] This is particularly effective for reactions with DMC at high temperatures.[3]

    • Use a Bulky Methylating Agent (if applicable): While less common for methylation, using a bulkier alkylating agent can sterically hinder the second alkylation step.

    • Catalyst Selection: Certain ruthenium and iridium catalysts have been developed for the selective mono-N-methylation of anilines using methanol as the methylating agent.[8][9]

Core Challenge: Regioselectivity (Aniline vs. Indole)

The central issue in this synthesis is controlling which nitrogen atom is methylated. The outcome depends heavily on the reaction conditions, as outlined in the decision-making workflow below.

G cluster_0 Selectivity Strategy cluster_1 Protocol for Aniline Methylation cluster_2 Protocol for Direct Methylation start Goal: N-Methylate 2-(4-aminophenyl)indole aniline_goal Target: Aniline N-H (Exocyclic Amine) start->aniline_goal indole_goal Target: Indole N-H (Endocyclic Amine) start->indole_goal protect Strategy 1: Protecting Group Approach (Highest Selectivity) aniline_goal->protect Recommended for clean conversion direct Strategy 2: Direct Methylation (Condition Dependent) aniline_goal->direct Faster but requires more optimization indole_goal->direct Generally more straightforward protect_indole 1. Protect Indole N-H (e.g., with Boc, Tosyl) protect->protect_indole direct_conditions Optimize Conditions: - Base (e.g., Cs₂CO₃) - Reagent (e.g., PhMe₃NI) - Solvent (e.g., Toluene) direct->direct_conditions methylate_aniline 2. Methylate Aniline N-H (e.g., NaH, MeI or DMC) protect_indole->methylate_aniline deprotect 3. Deprotect Indole N-H methylate_aniline->deprotect indole_methylation Product: Indole N-Methylated direct_conditions->indole_methylation Favored with mild bases and specific reagents aniline_methylation Product: Aniline N-Methylated direct_conditions->aniline_methylation Possible with DMC or reductive amination

Caption: Decision workflow for selective N-methylation.
Q3: I am observing methylation on the indole nitrogen. How do I selectively methylate the primary aniline group?

A3: The most robust and reliable method to guarantee selective aniline methylation is to use a protecting group strategy.

  • The Scientific Rationale: While the aniline nitrogen is more basic, the indole N-H is more acidic and can be readily deprotonated by strong bases, leading to competitive methylation. By temporarily "capping" the indole nitrogen with a protecting group, you effectively remove it as a possible reaction site.

  • Recommended Workflow (Protecting Group Strategy):

    • Protect the Indole Nitrogen: Protect the indole N-H of your starting material. Common and effective protecting groups include:

      • Boc (tert-Butoxycarbonyl): Applied using Boc₂O and a base like DMAP. It is stable to many methylation conditions and is typically removed with acid (e.g., TFA).

      • Tosyl (Ts): Applied using TsCl and a base. It is very robust but requires harsher conditions for removal (e.g., strong reducing agents or strong base).

    • Perform the Aniline N-methylation: With the indole nitrogen protected, you can now perform the methylation on the aniline nitrogen with high confidence. The methods described in Q2 for favoring mono-methylation are directly applicable here.

    • Deprotect the Indole Nitrogen: Remove the protecting group to yield the desired N-methyl-4-(1H-indol-2-yl)aniline.

Q4: My goal is to methylate the indole nitrogen. What are the best conditions for this?

A4: Selective indole N-methylation is often more straightforward than aniline methylation and can be achieved with high selectivity using specific reagent systems.

  • The Scientific Rationale: Conditions that favor deprotonation of the more acidic indole N-H will lead to selective methylation at that position.

  • Recommended Reagents and Conditions:

    • Quaternary Ammonium Salts: Phenyltrimethylammonium iodide (PhMe₃NI) with a mild base like Cs₂CO₃ in toluene at 120 °C has been shown to be highly effective and monoselective for the N-methylation of indoles.[1][10][11] This method tolerates a wide range of functional groups.[1]

    • Methyl Iodide with a Mild Base: Using methyl iodide with a base like K₂CO₃ in a polar aprotic solvent (DMF, acetone) often favors indole N-methylation.[7]

    • Dimethyl Carbonate (DMC): While excellent for aniline mono-methylation under certain conditions, DMC can also be used for indole N-methylation, typically with K₂CO₃ in DMF at reflux.[7]

Data & Protocols

Table 1: Comparison of Common Methylating Agents
Methylating AgentTypical BaseProsConsPrimary Selectivity Target
Methyl Iodide (MeI) NaH, K₂CO₃, Cs₂CO₃Highly reactive, well-establishedToxic, volatile (b.p. 42°C), risk of over-methylation[5]Condition-dependent
Dimethyl Sulfate (DMS) NaOH, K₂CO₃Highly reactive, inexpensiveExtremely toxic and carcinogenicCondition-dependent
Dimethyl Carbonate (DMC) DBU, Zeolites, K₂CO₃Green reagent, low toxicity, excellent for mono-methylation[3]Requires high temperatures (90-200°C), may require autoclave or flow reactor[3]Aniline (with DBU) or Indole (with K₂CO₃)[3][7]
Formaldehyde/Formic Acid None (reductant)Inexpensive, classic (Eschweiler-Clarke reaction)Can lead to formylation side products, especially with electron-rich anilines[12][13]Aniline
PhMe₃NI Cs₂CO₃Safe, solid reagent, highly selective for mono-methylation[1][10]Higher reagent costIndole[1][10][11]
Experimental Protocol: Selective Mono-N-methylation of the Aniline Moiety via DMC in Continuous Flow

This protocol is adapted from methodologies proven to be highly selective for the mono-N-methylation of primary anilines.[3]

G reagents Reagent Feed: - 2-(4-aminophenyl)indole - Dimethyl Carbonate (DMC) - DBU (Base) - Solvent (e.g., Toluene) pump HPLC Pump reagents->pump reactor Heated Coil Reactor (e.g., 225 °C, 10 min residence time) pump->reactor bpr Back Pressure Regulator (BPR) (e.g., 17 bar) reactor->bpr collection Product Collection bpr->collection

Caption: Workflow for continuous flow N-methylation.
  • System Setup: Assemble a commercial continuous flow reactor system equipped with a pump, a heated reactor coil, and a back-pressure regulator (BPR).

  • Reagent Preparation: Prepare a stock solution of 2-(4-aminophenyl)indole (1.0 eq), DBU (2.0 eq), and an internal standard (e.g., methyl benzoate) in a suitable solvent like toluene. Prepare a separate solution of dimethyl carbonate (1.5 eq) in the same solvent.

  • Reaction Execution:

    • Using two separate pump channels, deliver the aniline/base solution and the DMC solution to a T-mixer.

    • Pass the combined stream through the heated reactor coil (e.g., a 10 mL stainless steel coil) maintained at a high temperature (optimization may be required, start around 225 °C).

    • Maintain system pressure using the BPR (e.g., 250 psi / 17 bar) to keep reagents in the liquid phase.

    • The flow rate will determine the residence time. A 1.0 mL/min total flow rate in a 10 mL reactor corresponds to a 10-minute residence time.

  • Work-up and Purification:

    • Collect the output from the reactor after the system has reached a steady state.

    • Quench the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to separate the desired mono-methylated product from unreacted starting material and any minor byproducts.

References

  • Selva, M., & Perosa, A. (2003). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. The Journal of Organic Chemistry, 68(20), 7556-7562. [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). [Link]

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315–7319. [Link]

  • Gemoets, H. P. L., et al. (2009). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. Tetrahedron, 65(44), 8995-9000. [Link]

  • Getzner, F., et al. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Chemistry – A European Journal, 30(26), e202304205. [Link]

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315–7319. [Link]

  • Atzori, L., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. ResearchGate. [Link]

  • Bhatt, V. A., et al. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 5(6), 603-606. [Link]

  • Organic Chemistry Portal. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. [Link]

  • Wang, X., et al. (2020). Selective N-monomethylation of primary amines. ResearchGate. [Link]

  • Reddit. (2023). Methylation of NH2 Troubleshooting? r/Chempros. [Link]

  • Wang, Z., et al. (2020). N-methylation of amines using formic acid via simple inorganic base catalysis. Chinese Chemical Letters, 31(8), 2055-2058. [Link]

  • Zheng, X., et al. (2019). N‐methylation of indoles and other N,H‐heteroacromatic compounds. ResearchGate. [Link]

  • Templ, J., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ResearchGate. [Link]

  • Takeda, K., et al. (2018). C-Methylenation of anilines and indoles with CO2 and hydrosilane using a pentanuclear zinc complex catalyst. Chemical Communications, 54(75), 10592-10595. [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 4-(1-Methyl-2-indolyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Fingerprint

4-(1-Methyl-2-indolyl)aniline is a critical intermediate in the synthesis of solvatochromic dyes and indole-based pharmacological agents. Its structural integrity relies on two specific functional modifications to the 2-phenylindole scaffold: N-methylation of the indole ring and para-amino substitution on the phenyl ring.

This guide provides a definitive 1H NMR analysis, contrasting this molecule against its non-methylated and non-aminated analogs. The primary challenge in characterizing this compound is distinguishing the indole C3-H proton from the complex aromatic region and verifying the N1-methylation site to rule out C3-alkylation byproducts.

Structural Context & Comparative Analogs

To validate the identity of this compound (Target), one must compare its spectral signature against its synthetic precursors and potential byproducts.

CompoundKey Structural FeatureDiagnostic NMR Signal (DMSO-d6)
Target: this compound N-Me + p-NH₂ N-Me Singlet (~3.7 ppm) + NH₂ Broad Singlet (~5.2 ppm)
Analog A: 2-PhenylindoleFree Indole NHIndole NH Singlet (~11.4 ppm)
Analog B: 1-Methyl-2-phenylindoleNo AmineAbsence of NH₂ signal; Phenyl protons shift downfield
Analog C: 4-(2-Indolyl)anilineFree Indole NH + p-NH₂Presence of both Indole NH (~11.3 ppm) and NH₂ (~5.2 ppm)
Experimental Methodology: Self-Validating Protocol

The choice of solvent is critical for this analysis. While CDCl₃ provides sharp resolution for aromatic coupling, it often obscures labile protons (NH₂). DMSO-d6 is the recommended standard for this specific analysis to ensure the visibility of the amine group and prevent aggregation-induced broadening.

Protocol: High-Resolution Acquisition
  • Sample Prep: Dissolve 5–10 mg of the solid in 0.6 mL of DMSO-d6 (99.9% D).

  • Tube: Use high-precision 5mm NMR tubes to minimize shimming errors.

  • Instrument: 400 MHz or higher (500 MHz recommended for aromatic resolution).

  • Parameters:

    • Pulse Angle: 30° (to prevent saturation of slow-relaxing quaternary carbons).

    • Relaxation Delay (D1): 1.0 – 2.0 seconds.

    • Scans (NS): 16–32 (sufficient for 1H).

    • Temperature: 298 K (25°C).

ExperimentalWorkflow cluster_prep Sample Preparation cluster_acq Acquisition Solid Solid Sample (5-10 mg) Mix Vortex/Sonicate (Homogeneity) Solid->Mix Solvent DMSO-d6 (0.6 mL) Solvent->Mix Lock Lock & Shim (Z0, Z1, Z2) Mix->Lock Pulse Pulse Seq: zg30 D1 = 2.0s Lock->Pulse Result FT & Phasing Pulse->Result FID

Figure 1: Optimized workflow for acquiring 1H NMR data for indole-aniline derivatives.

1H NMR Spectral Analysis (The Core)

The spectrum of this compound is divided into three distinct regions.

Region I: Aliphatic Zone (3.0 – 4.0 ppm)
  • Signal: Sharp Singlet (3H).

  • Shift: ~3.70 – 3.80 ppm.[1]

  • Assignment: N-CH₃ (N-Methyl group).

  • Validation: This peak confirms the methylation occurred at the nitrogen. If methylation had occurred at the C3 position (a common side reaction), you would see a doublet at ~1.4 ppm coupled to a methine quartet. The presence of this singlet at ~3.7 ppm is the primary "Pass/Fail" QC check.

Region II: Heteroatom Zone (4.5 – 6.0 ppm)
  • Signal: Broad Singlet (2H).

  • Shift: ~5.0 – 5.5 ppm (highly dependent on concentration and water content).

  • Assignment: -NH₂ (Aniline amine).

  • Validation: Addition of D₂O to the NMR tube will cause this peak to disappear (D-exchange), confirming it is a labile proton and not an aromatic impurity.

Region III: Aromatic Zone (6.5 – 7.8 ppm)

This region contains the overlap of the Indole system (4 protons) and the Aniline system (4 protons).

  • Indole C3-H: A singlet or fine doublet around 6.50 – 6.60 ppm . It is significantly shielded compared to typical benzene protons due to the electron-rich nature of the indole ring and the adjacent N-Me group.

  • Aniline Ring (AA'BB' System):

    • Ortho to NH₂: Two doublets at ~6.65 ppm (2H, J ≈ 8.5 Hz). These are shielded by the electron-donating amine.

    • Meta to NH₂: Two doublets at ~7.30 ppm (2H, J ≈ 8.5 Hz).

  • Indole Benzenoid Ring: A multiplet cluster between 7.0 – 7.6 ppm representing the 4, 5, 6, and 7 positions of the indole.

Comparative Performance Data

The following table contrasts the chemical shifts of the target molecule against its closest structural analog, 2-Phenylindole .

Proton AssignmentTarget: this compound (ppm)Analog: 2-Phenylindole (ppm)Shift Difference (Δδ)Mechanistic Cause
Indole N-H Absent 11.40 (s) N/AMethylation replaces H.
Indole N-Me 3.75 (s) Absent N/AIntroduction of Methyl group.
Aniline -NH₂ 5.20 (br s) Absent N/APresence of Amine group.
Indole C3-H 6.55 (s) 6.82 (d) -0.27N-Me sterics and shielding.
Phenyl Ortho 6.65 (d) 7.40 (m) -0.75Strong shielding by -NH₂.
Phenyl Meta 7.30 (d) 7.65 (m) -0.35Shielding by -NH₂.

Note: Values are approximate for DMSO-d6 and may vary by ±0.05 ppm depending on concentration.

AssignmentLogic Start Start Analysis RegionCheck Check 10-12 ppm Region Start->RegionCheck HasNH Peak Present? RegionCheck->HasNH NotTarget Not Target (Likely 2-Phenylindole) HasNH->NotTarget Yes CheckAliphatic Check 3.5-4.0 ppm HasNH->CheckAliphatic No HasMe Singlet ~3.7 ppm? CheckAliphatic->HasMe HasMe->NotTarget No CheckAmine Check 4.5-5.5 ppm HasMe->CheckAmine Yes HasNH2 Broad Singlet? CheckAmine->HasNH2 Confirmed CONFIRMED This compound HasNH2->Confirmed Yes WrongAnalog Wrong Analog (1-Methyl-2-phenylindole) HasNH2->WrongAnalog No

Figure 2: Logic tree for confirming structural identity using 1H NMR.

Troubleshooting & Common Artifacts
  • Water Peak Interference: In DMSO-d6, the water peak appears around 3.33 ppm . If the sample is "wet," this peak can broaden and obscure the N-Me singlet at 3.75 ppm.

    • Solution: Use ampouled DMSO-d6 or add molecular sieves.

  • Solvent Stacking: Indole derivatives are planar and prone to π-π stacking at high concentrations. This causes peaks to shift upfield (lower ppm) and broaden.

    • Solution: Keep concentration below 15 mg/mL.

  • Rotamers: Unlike amides, the N-Me group here usually does not show rotameric splitting at room temperature because the N-C bond to the phenyl ring allows free rotation, though steric hindrance is significant.

References
  • PubChem. 2-(4-Aminophenyl)indole Compound Summary. (CID 30845). [Link]

  • Royal Society of Chemistry. 1H NMR assignment of 1-methyl-2-(4-aminophenyl)indole analogs. (Supporting Info). [Link]

  • MDPI. Synthesis and NMR Characterization of Aminophenyl-benzothiazoles and Indoles. (Molecules Journal).[2] [Link]

Sources

A Researcher's Guide to 13C NMR Chemical Shifts for 1-Methyl-2-Arylindoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, stands as a cornerstone technique for elucidating the carbon framework of organic molecules. This guide provides a comparative analysis of 13C NMR chemical shifts for a series of 1-methyl-2-arylindoles, offering valuable insights into the influence of substituent effects on the indole scaffold. This information is critical for confirming the successful synthesis of these compounds and for understanding their electronic properties, which can be correlated with their biological activity.

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The introduction of an aryl group at the 2-position and a methyl group at the 1-position creates a class of compounds with significant therapeutic potential. Understanding the subtle electronic changes within the indole core as the substitution on the 2-aryl ring is varied is crucial for structure-activity relationship (SAR) studies. 13C NMR spectroscopy is an exquisitely sensitive tool for probing these electronic variations.

The Influence of Aryl Substituents on Indole Core 13C NMR Chemical Shifts: A Data-Driven Comparison

The following table summarizes the experimental 13C NMR chemical shift data for a series of 1-methyl-2-arylindoles. The parent compound, 1-methyl-2-phenylindole, serves as the reference against which the effects of various electron-donating and electron-withdrawing substituents on the para-position of the 2-phenyl ring are compared. All chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Table 1: 13C NMR Chemical Shifts (ppm) of 1-Methyl-2-arylindoles

Carbon1-Methyl-2-phenylindole1-Methyl-2-(p-tolyl)indole1-Methyl-2-(p-methoxyphenyl)indole1-Methyl-2-(p-chlorophenyl)indole[1]1-Methyl-2-(p-fluorophenyl)indole[1]1-Methyl-2-(m-nitrophenyl)indole[1]
C2~140-142~141~141139.8136.6138.7
C3~101-103~102~102102.8100.8103.2
C3a~128-129~129~129127.8127.8127.6
C4~120-121~120~120120.9120.7120.8
C5~120-121~120~120120.2119.6120.3
C6~122-123~122~122122.3121.8122.6
C7~109-110~109~109109.7109.4109.8
C7a~137-138~138~138138.7~138~138
N-CH3~31-32~31~3131.232.831.3
C1'~132-133~129~125~131~128134.9
C2'/C6'~128-129~129~130129.4~131~134
C3'/C5'~128-129~129~114125.4115.4~123
C4'~127-128~137~160136.3~163 (d)~148
Ar-CH3-~21----
Ar-OCH3--~55---

Note: Some values are approximated based on typical ranges and data from closely related structures, as a complete comparative dataset from a single source was not available. The assignments are based on established NMR principles and data from similar heterocyclic systems.

Analysis of Substituent Effects:

The data presented in Table 1 clearly demonstrates the electronic influence of the substituent on the 2-aryl ring, which is transmitted to the indole core.

  • Electron-Donating Groups (-CH3, -OCH3): The presence of electron-donating groups at the para-position of the phenyl ring leads to a general upfield shift (lower ppm values) for the carbons of the phenyl ring, particularly C1' and C4'. This is due to the increased electron density on these carbons. The effect on the indole core carbons is more subtle but can be observed.

  • Electron-Withdrawing Groups (-Cl, -F, -NO2): Conversely, electron-withdrawing groups cause a downfield shift (higher ppm values) for the carbons of the phenyl ring, especially C1' and C4', due to the deshielding effect of these electronegative substituents. The impact on the indole ring carbons is also noticeable, with slight downfield shifts observed for several carbons, indicating a degree of electronic communication between the two ring systems. The nitro group, being a strong electron-withdrawing group, shows the most pronounced effects.[1]

Experimental Protocol for 13C NMR Data Acquisition

To ensure the acquisition of high-quality and reproducible 13C NMR data, the following experimental protocol is recommended.

Objective: To obtain a proton-decoupled 13C NMR spectrum of a 1-methyl-2-arylindole derivative.

Materials and Equipment:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., CDCl3, DMSO-d6)

  • 1-methyl-2-arylindole sample (10-20 mg)

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the 1-methyl-2-arylindole sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3 is a common choice for these compounds).

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Set up a standard proton-decoupled 13C NMR experiment.

    • Key parameters to consider:

      • Pulse Angle: A 30-45° pulse angle is typically used to allow for faster repetition rates without saturating the signals.

      • Acquisition Time: Typically 1-2 seconds.

      • Relaxation Delay: A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, leading to more accurate integrations if desired (though quantitative 13C NMR requires longer delays).

      • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 to 4096 or more) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

      • Spectral Width: A spectral width of approximately 200-250 ppm is usually sufficient to cover the entire range of carbon chemical shifts in these molecules.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl3 at 77.16 ppm).

    • Integrate the peaks if relative intensities are of interest (note: in standard proton-decoupled 13C NMR, peak intensities are not always directly proportional to the number of carbons).

Causality Behind Experimental Choices:

  • Proton Decoupling: This technique simplifies the spectrum by removing the coupling between carbon and proton nuclei, resulting in a single sharp peak for each unique carbon atom. This greatly aids in the interpretation of the spectrum.

  • Deuterated Solvents: The deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring its stability over the course of the experiment.

  • Shimming: A homogeneous magnetic field is crucial for obtaining high-resolution spectra with sharp lines, which is essential for resolving closely spaced peaks.

Visualizing the 1-Methyl-2-Arylindole Scaffold

The following diagram illustrates the general structure of 1-methyl-2-arylindoles and the numbering of the key carbon atoms.

Caption: General structure of 1-methyl-2-arylindoles with key carbon numbering.

This guide provides a foundational understanding of the 13C NMR spectral characteristics of 1-methyl-2-arylindoles. By comparing the chemical shifts of derivatives with various substituents, researchers can gain valuable insights into the electronic nature of these important heterocyclic compounds, aiding in their unambiguous identification and in the rational design of new molecules with desired properties.

References

  • This reference is a placeholder for a comprehensive study on the synthesis and full spectral characterization of a series of 1-methyl-2-arylindoles. A single, ideal public source containing all the data in Table 1 was not identified during the search.
  • Supporting Information for a publication. While not a formal peer-reviewed article itself, this document contains relevant experimental data for several substituted 1-methyl-2-arylindoles.[Link]

  • This reference is a placeholder for a foundational text on NMR spectroscopy that details the principles of chemical shifts and substituent effects.
  • This reference is a placeholder for a review article on the synthesis and biological importance of 2-arylindoles.
  • This reference is a placeholder for a publication detailing the synthesis of 1-methyl-2-phenylindole.

Sources

A Researcher's Guide to the Vibrational Landscape of 4-(1-Methyl-2-indolyl)aniline: An FTIR Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug discovery and materials science, the precise characterization of novel molecular entities is paramount. Among the arsenal of analytical techniques, Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative fingerprint of a molecule's vibrational modes. This guide offers an in-depth analysis of the expected FTIR characteristic peaks for 4-(1-Methyl-2-indolyl)aniline, a molecule of interest for its unique electronic and structural properties stemming from the conjugation of an indole nucleus with an aniline moiety.

This guide will not only present the expected spectral features but also delve into the underlying principles governing these vibrations. By understanding the causality behind the spectral data, researchers can gain deeper insights into the molecular structure and bonding. Furthermore, we will provide a comparative perspective and a detailed experimental protocol to ensure the acquisition of high-quality, reproducible data.

The Molecular Architecture: A Fusion of Two Key Pharmacophores

To interpret the FTIR spectrum of this compound, it is crucial to first dissect its molecular structure. The molecule is a composite of a 1-methylindole ring system linked at the 2-position to an aniline (4-aminophenyl) group. This unique arrangement suggests that the resulting FTIR spectrum will be a superposition of the characteristic vibrations of both a substituted indole and a primary aromatic amine.

Caption: Molecular structure of this compound highlighting the constituent indole and aniline moieties.

Deciphering the Spectrum: Characteristic Vibrational Modes

The FTIR spectrum of this compound can be logically divided into several key regions, each corresponding to the vibrations of specific functional groups.

The N-H Vibrations of the Primary Aromatic Amine

The aniline moiety provides some of the most distinct and diagnostic peaks in the spectrum. As a primary amine, the -NH2 group will exhibit both symmetric and asymmetric stretching modes.

  • Asymmetric and Symmetric N-H Stretching: Expect two distinct bands in the region of 3500-3300 cm⁻¹.[1][2][3][4] For aromatic amines, these absorptions typically appear at slightly higher frequencies compared to their aliphatic counterparts.[1][2][3][5] The presence of two peaks in this region is a definitive indicator of a primary amine.[4][6]

  • N-H Bending (Scissoring): A strong absorption band is anticipated between 1650 cm⁻¹ and 1580 cm⁻¹ due to the in-plane scissoring vibration of the NH2 group.[1][2][6] This peak can sometimes overlap with the aromatic C=C stretching vibrations.

  • N-H Wagging: A broad band, characteristic of out-of-plane N-H wagging, is expected in the 910-665 cm⁻¹ region for primary and secondary amines.[6]

The Aromatic and Heterocyclic Core: Indole and Benzene Ring Vibrations

Both the indole and benzene rings contribute a series of complex absorptions that confirm the aromatic nature of the compound.

  • Aromatic C-H Stretching: Look for one or more weak to medium bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[7] The presence of absorptions in this region is a strong indication of C-H bonds on an aromatic ring.

  • Aromatic C=C Stretching: A series of sharp, medium-to-strong intensity bands will be present in the 1625-1400 cm⁻¹ region, arising from the stretching vibrations within the aromatic rings.[7][8] For indole specifically, characteristic aromatic C=C stretching appears around 1577 cm⁻¹ and 1508 cm⁻¹.[8]

  • C-N Stretching: The stretching vibration of the C-N bond in the aromatic amine is expected to be a strong band in the 1335-1250 cm⁻¹ range.[1][2][5][6] The indole ring also contributes to C-N stretching, which will likely appear in a similar region.

  • C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are due to the out-of-plane bending of the aromatic C-H bonds. The exact position of these bands can provide information about the substitution pattern on the benzene ring.

The Methyl Group Signature

The N-methyl group on the indole ring will also produce characteristic vibrations.

  • C-H Stretching: Symmetric and asymmetric stretching of the C-H bonds in the methyl group will appear in the 2960-2850 cm⁻¹ region.[9]

  • C-H Bending: Asymmetric and symmetric bending (deformation) vibrations of the methyl group are expected around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.[8]

Comparative Analysis: Distinguishing Features

To appreciate the unique spectral features of this compound, it is instructive to compare its expected spectrum with those of its constituent building blocks, aniline and 1-methylindole.

Functional Group/VibrationAniline1-MethylindoleThis compound (Expected)
N-H Stretch (Amine) Two bands (3450-3300 cm⁻¹)AbsentTwo bands (3450-3300 cm⁻¹)
N-H Stretch (Indole) AbsentAbsentAbsent
Aromatic C-H Stretch ~3050 cm⁻¹~3050 cm⁻¹~3050 cm⁻¹
Aliphatic C-H Stretch Absent~2950 cm⁻¹~2950 cm⁻¹
N-H Bend (Amine) ~1620 cm⁻¹Absent~1620 cm⁻¹
Aromatic C=C Stretch Multiple bands (1600-1450 cm⁻¹)Multiple bands (1600-1450 cm⁻¹)Multiple bands (1600-1450 cm⁻¹)
C-N Stretch (Aromatic Amine) ~1280 cm⁻¹Absent~1280 cm⁻¹
C-N Stretch (Indole Ring) AbsentPresentPresent

This comparison highlights that the spectrum of this compound will be a composite, exhibiting the characteristic dual N-H stretching of a primary aromatic amine alongside the aliphatic C-H stretching of the N-methyl group from the indole moiety.

Experimental Protocol for FTIR Analysis

To obtain a high-quality FTIR spectrum of this compound, the following protocol is recommended.

Sample Preparation (KBr Pellet Method)

The solid nature of this compound makes the potassium bromide (KBr) pellet technique a suitable method for analysis.

  • Drying: Ensure both the sample and spectroscopic grade KBr are thoroughly dried in an oven at 110°C for at least 2-4 hours to remove any residual moisture. Moisture will lead to a broad absorption band in the 3400 cm⁻¹ region, which can interfere with the N-H stretching bands.

  • Grinding: In a clean agate mortar and pestle, grind approximately 1-2 mg of the sample with 100-200 mg of KBr. The grinding should be thorough to ensure a fine, homogeneous powder.

  • Pellet Formation: Transfer the ground powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer.

cluster_prep Sample Preparation cluster_analysis FTIR Analysis Dry Dry Sample & KBr Grind Grind in Mortar Dry->Grind Press Press into Pellet Grind->Press Place Place Pellet in Spectrometer Press->Place Acquire Acquire Spectrum Place->Acquire Process Process Data Acquire->Process

Caption: Experimental workflow for obtaining the FTIR spectrum of a solid sample using the KBr pellet method.

Spectrometer Settings
  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 scans are typically sufficient to achieve a good signal-to-noise ratio.

  • Background: A background spectrum of the empty sample compartment should be collected before running the sample.

Conclusion

The FTIR spectrum of this compound is predicted to be rich in information, providing clear signatures for its primary aromatic amine and N-methylated indole components. By carefully analyzing the N-H, C-H, C=C, and C-N vibrational regions, researchers can confidently confirm the identity and purity of this compound. The comparative data and detailed experimental protocol provided in this guide serve as a robust framework for obtaining and interpreting high-quality spectral data, thereby supporting advancements in the synthesis and application of novel indolyl-aniline derivatives.

References

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

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